Biotin-Ahx-Angiotensin II human
Description
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Properties
Molecular Formula |
C66H96N16O15S |
|---|---|
Molecular Weight |
1385.6 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C66H96N16O15S/c1-6-8-18-42(72-51(84)22-13-12-21-50-55-48(34-98-50)78-66(97)81-55)56(87)74-45(32-52(85)86)58(89)73-43(19-14-27-70-65(67)68)57(88)79-53(36(3)4)61(92)75-44(29-39-23-25-41(83)26-24-39)59(90)80-54(37(5)7-2)62(93)76-46(31-40-33-69-35-71-40)63(94)82-28-15-20-49(82)60(91)77-47(64(95)96)30-38-16-10-9-11-17-38/h9-11,16-17,23-26,33,35-37,42-50,53-55,83H,6-8,12-15,18-22,27-32,34H2,1-5H3,(H,69,71)(H,72,84)(H,73,89)(H,74,87)(H,75,92)(H,76,93)(H,77,91)(H,79,88)(H,80,90)(H,85,86)(H,95,96)(H4,67,68,70)(H2,78,81,97)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-,55-/m0/s1 |
InChI Key |
DIRDWKYAFGQYKD-UTBCTFNGSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6 |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Biotin-Ahx-Angiotensin II: Synthesis, Structure, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-Ahx-Angiotensin II, a critical tool for researchers studying the renin-angiotensin system (RAS). This biotinylated derivative of human Angiotensin II allows for specific and high-affinity interactions with its receptors, facilitating a wide range of experimental applications, including receptor binding assays, affinity purification, and cellular imaging. This document details its structure, a representative synthesis protocol, and the key signaling pathways it activates.
Structure and Properties of Biotin-Ahx-Angiotensin II
Biotin-Ahx-Angiotensin II is a chemically modified form of the human octapeptide hormone Angiotensin II. The modification consists of the attachment of a biotin molecule via an aminohexanoic acid (Ahx) spacer to the N-terminus of the peptide.
-
Angiotensin II (human): The core peptide has the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe (DRVYIHPF). Angiotensin II is the primary effector of the RAS, playing a crucial role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling.
-
Aminohexanoic Acid (Ahx) Spacer: This six-carbon linker provides spatial separation between the biotin moiety and the peptide. This separation is crucial to minimize steric hindrance, allowing both the peptide to bind to its receptor and the biotin to interact with avidin or streptavidin without significant interference.
-
Biotin: Also known as Vitamin H, biotin is a small molecule that forms an exceptionally strong and specific non-covalent bond with the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M). This high-affinity interaction is the basis for numerous detection and purification techniques in molecular biology.
The complete sequence of Biotin-Ahx-Angiotensin II is {Biotin-Ahx}-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. Its molecular formula is C₆₆H₉₆N₁₆O₁₅S, with a molecular weight of approximately 1385.63 g/mol .
Quantitative Data: Receptor Binding Affinity
The addition of the Biotin-Ahx group at the N-terminus of Angiotensin II has been shown to have minimal impact on its ability to bind to its primary receptor, the Angiotensin II Type 1 (AT1) receptor. Studies have demonstrated that Biotin-Ahx-Angiotensin II behaves as an agonist with binding affinities that are "almost unchanged" compared to the native Angiotensin II peptide.[1] The binding affinity of Angiotensin II for the AT1 receptor is in the low nanomolar range.
| Ligand | Receptor | Binding Affinity (Kd/Ki) | Reference |
| Angiotensin II | AT1 | ~0.5 - 5 nM | [2][3] |
| Biotin-Ahx-Angiotensin II | AT1 | Similar to Angiotensin II | [1] |
Synthesis and Purification: Experimental Protocols
Biotin-Ahx-Angiotensin II is synthesized using a stepwise approach, typically employing Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol is a representative example for the manual or automated synthesis of Biotin-Ahx-Angiotensin II on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH)
-
Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH)
-
Biotin
-
Coupling reagents: HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Deprotect the resin by treating with 20% piperidine in DMF for 5 minutes, then for 15 minutes.
-
Wash the resin thoroughly with DMF, IPA, and DCM.
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation (Iterative Cycles): Repeat the following steps for each subsequent amino acid (Pro, His, Ile, Tyr, Val, Arg, Asp) in the sequence:
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly.
-
Coupling: Activate and couple the next Fmoc-protected amino acid as described in step 2.
-
Washing: Wash the resin.
-
-
Ahx Spacer Coupling: After coupling the final amino acid (Asp), couple Fmoc-Ahx-OH using the same deprotection, activation, and coupling cycle.
-
Biotinylation:
-
Deprotect the N-terminal amine of the Ahx spacer using 20% piperidine in DMF.
-
Wash the resin thoroughly.
-
Dissolve Biotin (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in a mixture of DMF and DMSO (to aid biotin solubility).
-
Add the biotin solution to the resin and allow it to react overnight.
-
Wash the resin extensively with DMF, DCM, and IPA.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail (TFA/TIS/water) to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
The crude peptide is purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Purification Protocol (RP-HPLC):
-
Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Chromatography:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~5% to 65% Mobile Phase B over 30-60 minutes is typically effective.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak.
-
Lyophilization: Freeze-dry the purified fractions to obtain the final peptide as a white, fluffy powder.
Characterization Protocol (Mass Spectrometry):
-
Analyze the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm that the observed molecular weight matches the theoretical mass of Biotin-Ahx-Angiotensin II (1385.63 Da).
Visualizing Workflows and Pathways
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of Biotin-Ahx-Angiotensin II.
Angiotensin II Signaling Pathway via AT1 Receptor
Angiotensin II binding to the G-protein coupled AT1 receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for many of the physiological effects of Angiotensin II.
Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.
This guide provides a foundational understanding of Biotin-Ahx-Angiotensin II for researchers. The provided protocols are representative and may require optimization based on specific laboratory conditions and equipment.
References
In-Depth Technical Guide: Biotin-Ahx-Angiotensin II Human Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II is a crucial octapeptide hormone within the renin-angiotensin system (RAS), exerting its effects through interaction with two primary G protein-coupled receptors: the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. The modification of Angiotensin II with a biotin molecule via an aminohexanoic acid (Ahx) spacer creates a valuable tool for researchers, enabling a variety of applications including receptor purification, immunoassays, and visualization studies. This technical guide provides a comprehensive overview of the binding affinity of Biotin-Ahx-Angiotensin II for its human receptors, detailed experimental protocols for assessing this binding, and a visualization of the associated signaling pathways.
While direct quantitative binding data for Biotin-Ahx-Angiotensin II is not extensively available in the public domain, a key study has demonstrated that the introduction of the biotin-Ahx moiety at the N-terminus results in "almost unchanged affinities for hepatic AII receptors as compared with AII"[1]. Therefore, this guide will present the binding affinity data for unmodified human Angiotensin II as a close and relevant approximation, supported by this qualitative evidence.
Quantitative Binding Affinity Data
The following table summarizes the binding affinity of unmodified human Angiotensin II for the human AT1 and AT2 receptors. These values, typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), are critical for understanding the ligand-receptor interaction. Lower values indicate a higher binding affinity.
| Ligand | Receptor | Parameter | Value (nM) | Cell Line/Tissue | Reference |
| Angiotensin II | Human AT1 | Kd | 0.42 | Human left ventricle homogenates | [2] |
| Angiotensin II | Human AT1 | IC50 | ~1-10 | HEK-293 cells expressing human AT1 receptor | [3] |
| Angiotensin II | Human AT2 | IC50 | ~1-10 | HEK-293 cells expressing human AT2 receptor | [4] |
| Angiotensin II | Human AT2 | Ki | 0.23 | Porcine myometrial membranes | [5] |
Note: The affinity of Angiotensin II for AT1 and AT2 receptors is generally in the low nanomolar range, indicating a high-affinity interaction[6][7]. The specific values can vary depending on the experimental conditions, such as the cell line or tissue used, the radioligand, and the assay buffer composition.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor. Below is a detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound like Biotin-Ahx-Angiotensin II for the human Angiotensin II receptors.
Membrane Preparation from Cells Expressing Human Angiotensin II Receptors
-
Cell Culture: Culture human embryonic kidney (HEK-293) cells stably transfected with the human AT1 or AT2 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvesting: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a centrifuge tube.
-
Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize the cells using a Dounce homogenizer or a similar device.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant, and resuspend the pellet (containing the cell membranes) in the assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay. Aliquot the membranes and store them at -80°C until use.
Competitive Radioligand Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).
-
Radioligand: A radiolabeled Angiotensin II analog with high affinity and specificity for the target receptor (e.g., [125I]-[Sar1,Ile8]-Angiotensin II). The concentration of the radioligand should be close to its Kd value for the receptor.
-
Unlabeled Ligand (Competitor): Biotin-Ahx-Angiotensin II or unlabeled Angiotensin II (for standard curve) at various concentrations.
-
Membrane Preparation: Thawed membrane aliquots diluted in assay buffer to a final concentration of 5-20 µg of protein per well.
-
-
Incubation:
-
To each well, add the assay buffer, the membrane preparation, the radioligand, and the unlabeled competitor at varying concentrations.
-
For determining total binding, omit the unlabeled competitor.
-
For determining non-specific binding, add a high concentration of an unlabeled Angiotensin II receptor antagonist (e.g., 10 µM Losartan for AT1 or PD-123319 for AT2).
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a beta or gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of the competitor.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow Visualization
Angiotensin II Receptor Signaling Pathways
Angiotensin II binding to its AT1 and AT2 receptors initiates distinct intracellular signaling cascades.
Caption: AT1 Receptor Signaling Pathway.
Activation of the AT1 receptor, a G protein-coupled receptor, primarily couples to Gq/11 proteins[6]. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG)[8]. IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various physiological responses including vasoconstriction, cell proliferation, and inflammation[9][10].
Caption: AT2 Receptor Signaling Pathway.
The AT2 receptor signaling pathway is generally considered to counteract the effects of the AT1 receptor[11]. It is often coupled to Gi proteins and can activate protein tyrosine phosphatases, leading to anti-proliferative and apoptotic effects[12]. Additionally, AT2 receptor activation can stimulate the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), resulting in vasodilation[12].
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
This workflow outlines the sequential steps from preparing the biological materials and reagents to the final data analysis to determine the binding affinity of a test compound.
Conclusion
Biotin-Ahx-Angiotensin II serves as a potent research tool for investigating the renin-angiotensin system. While direct quantitative binding data remains sparse, evidence strongly suggests that its affinity for human AT1 and AT2 receptors closely mirrors that of unmodified Angiotensin II, which binds with high, low-nanomolar affinity. The detailed experimental protocols provided herein offer a robust framework for researchers to precisely quantify these interactions. Furthermore, the visualization of the distinct signaling pathways of the AT1 and AT2 receptors underscores the functional importance of these ligand-receptor interactions in cellular physiology. This guide provides a foundational resource for professionals in drug discovery and biomedical research focused on the multifaceted roles of Angiotensin II.
References
- 1. New probes for angiotensin II receptors. Synthesis, radioiodination and biological properties of biotinylated and haptenated angiotensin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and AT2 receptor-binding properties of angiotensin II analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 7. Angiotensin II type 1 and type 2 receptors bind angiotensin II through different types of epitope recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Angiotensin II Receptor Subtypes Targeted by Biotin-Ahx-Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between Biotin-Ahx-Angiotensin II and the Angiotensin II receptor subtypes, AT1 and AT2. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary for utilizing this biotinylated peptide in receptor binding and signaling studies. This document outlines the binding characteristics, experimental protocols for receptor binding assays, and the key signaling pathways activated by Angiotensin II receptor agonists.
Introduction
Data Presentation: Receptor Binding Affinity
While precise Ki or IC50 values for Biotin-Ahx-Angiotensin II are not extensively published, the available data for the parent molecule, Angiotensin II, provides a strong indication of the expected binding profile. The following table summarizes the binding affinities of Angiotensin II and related ligands for the AT1 and AT2 receptors. It is anticipated that Biotin-Ahx-Angiotensin II would exhibit affinities in a similar nanomolar range.
| Ligand | Receptor Subtype | Binding Affinity (Ki/IC50) | Reference Compound(s) |
| Angiotensin II | AT1 | ~0.16 nM (Ki) | Candesartan |
| Angiotensin II | AT2 | High Affinity (similar to AT1) | PD123319, CGP42112 |
| Angiotensin III | AT1 | High Affinity | - |
| Angiotensin III | AT2 | High Affinity | - |
| Angiotensin IV | AT1 | Low Affinity | - |
| Angiotensin IV | AT2 | Modest Affinity | - |
| Angiotensin-(1-7) | AT1 | Low Affinity | - |
| Angiotensin-(1-7) | AT2 | Modest Affinity | - |
| Candesartan | AT1 | High Affinity | - |
| PD123319 | AT2 | High Affinity | - |
| CGP42112 | AT2 | High Affinity | - |
Note: The binding affinity of Biotin-Ahx-Angiotensin II is expected to be comparable to that of Angiotensin II.
Experimental Protocols
Detailed methodologies for conducting receptor binding assays are provided below. These protocols are adapted from established radioligand binding assays and can be modified for use with biotinylated ligands, either by using a labeled streptavidin conjugate or through competition assays with a radiolabeled ligand.
Protocol 1: Competitive Radioligand Binding Assay for AT1 Receptor
This protocol determines the binding affinity of Biotin-Ahx-Angiotensin II to the AT1 receptor by measuring its ability to compete with a known radiolabeled AT1 receptor antagonist.
Materials:
-
Membrane Preparation: Cell membranes prepared from cells stably expressing the human AT1 receptor.
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II or a suitable radiolabeled AT1 antagonist (e.g., 3H-candesartan).
-
Competitor: Biotin-Ahx-Angiotensin II.
-
Non-specific Binding Control: Unlabeled Angiotensin II or a potent AT1 antagonist (e.g., Losartan).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Thaw the AT1 receptor-expressing cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM unlabeled Angiotensin II.
-
Competition: 50 µL of varying concentrations of Biotin-Ahx-Angiotensin II (e.g., 10-12 M to 10-5 M).
-
-
Radioligand Addition: Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.
-
Membrane Addition: Add 100 µL of the membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of Biotin-Ahx-Angiotensin II. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Competitive Radioligand Binding Assay for AT2 Receptor
This protocol is similar to the AT1 assay but utilizes cell membranes expressing the AT2 receptor and a selective radioligand.
Materials:
-
Membrane Preparation: Cell membranes from cells stably expressing the human AT2 receptor.
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.
-
Competitor: Biotin-Ahx-Angiotensin II.
-
Non-specific Binding Control: Unlabeled Angiotensin II or a potent AT2 ligand (e.g., PD123319).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Follow the same steps as in Protocol 1, substituting the AT1 receptor membranes with AT2 receptor membranes.
-
For non-specific binding, use 10 µM PD123319.
-
Analyze the data as described in Protocol 1 to determine the Ki of Biotin-Ahx-Angiotensin II for the AT2 receptor.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Angiotensin II Receptor Signaling Pathways
The binding of an agonist like Biotin-Ahx-Angiotensin II to AT1 and AT2 receptors initiates distinct intracellular signaling cascades.
Caption: AT1 Receptor Signaling Pathway.
Caption: AT2 Receptor Signaling Pathway.
Experimental Workflow: Competitive Binding Assay
The logical flow of a competitive binding experiment to determine the affinity of Biotin-Ahx-Angiotensin II is depicted below.
Caption: Workflow for Competitive Binding Assay.
References
- 1. [AT(1) and AT(2) angiotensin II receptors: key features] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsbio.com [atsbio.com]
- 3. Angiotensin II is bound to both receptors AT1 and AT2, parallel to the transmembrane domains and in an extended form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Biotinylated Angiotensin II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of biotinylated Angiotensin II, a critical tool in the study of the renin-angiotensin system (RAS). This document details its interaction with Angiotensin II receptors, the subsequent signaling cascades, and its functional consequences. Furthermore, it offers detailed experimental protocols for key assays and visual representations of signaling pathways and workflows to facilitate a deeper understanding and practical application of this valuable research probe.
Introduction to Biotinylated Angiotensin II
Angiotensin II (Ang II) is the primary effector peptide of the RAS, playing a crucial role in blood pressure regulation, fluid and electrolyte homeostasis, and cardiovascular remodeling. It exerts its effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[1][2] To facilitate its use as a probe in various biochemical and cellular assays, Angiotensin II has been chemically modified through biotinylation.
This modification typically involves the covalent attachment of a biotin molecule to the N-terminus of the Angiotensin II peptide, often via a spacer arm such as aminohexanoic acid (Ahx) to minimize steric hindrance.[3] The resulting molecule, biotinylated Angiotensin II, retains the fundamental biological properties of the native peptide, making it an invaluable tool for receptor purification, localization, and quantification.
Receptor Binding and Functional Activity
Studies have demonstrated that biotinylated Angiotensin II analogues display high affinity for Angiotensin II receptors, with binding affinities reported to be "almost unchanged" compared to unmodified Angiotensin II.[3] These biotinylated probes act as agonists, capable of eliciting the same downstream signaling events and physiological responses as the native hormone.[3]
Quantitative Data Summary
While specific quantitative data for the binding affinity and functional potency of biotinylated Angiotensin II are not consistently reported in the literature, the available information suggests that its performance is comparable to that of unmodified Angiotensin II. The following tables provide representative quantitative data for unmodified Angiotensin II to serve as a baseline for experimental design and data interpretation.
Table 1: Receptor Binding Affinity of Angiotensin II
| Ligand | Receptor Subtype | Affinity (Kd / Ki / IC50) | Reference Tissue/Cell Line |
| Angiotensin II | AT1 | Kd: ~0.42 nM | Human Left Ventricle Homogenates |
| Angiotensin II | AT1 | Ki: 0.11-0.20 nM | Rabbit Aorta, Rat Adrenal, Human AT1R in CHO cells |
| Angiotensin II | AT2 | Ki: 0.14-0.23 nM | Rat Adrenal and Brain Receptors |
| Angiotensin II | AT2 | Kd: 1.99x10-9 – 6.3x10-10 M | Not Specified |
Note: The affinity of biotinylated Angiotensin II is reported to be nearly identical to that of unmodified Angiotensin II.
Table 2: Functional Potency of Angiotensin II
| Ligand | Functional Assay | Receptor Subtype | Potency (EC50) | Cell Type |
| Angiotensin II | Calcium Mobilization | AT1 | Maximal response at 100 nM | Human Breast Cells |
| Angiotensin II | ERK Phosphorylation | AT1 | Maximal effect at 1 µM | Glomerular Mesangial Cells |
| Angiotensin II | ERK Phosphorylation | AT1 | Dose-dependent increase from 10 nM | Mouse Proximal Tubule Cells |
Note: Biotinylated Angiotensin II is an agonist and is expected to have a similar potency to unmodified Angiotensin II in functional assays.
Signaling Pathways of Angiotensin II
Upon binding to its receptors, Angiotensin II initiates a cascade of intracellular signaling events. The AT1 and AT2 receptors, despite binding the same ligand, often trigger opposing physiological effects due to the distinct signaling pathways they activate. Biotinylated Angiotensin II, as an agonist, is expected to activate these same pathways.
AT1 Receptor Signaling
The AT1 receptor is coupled to multiple G proteins, primarily Gαq/11 and Gαi/o.[1] Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4] This cascade is central to many of the classical effects of Angiotensin II, including vasoconstriction and aldosterone release.[2]
Furthermore, AT1 receptor activation can lead to the transactivation of receptor tyrosine kinases and the activation of non-receptor tyrosine kinases, which in turn stimulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2).[5] This pathway is primarily associated with cellular growth, proliferation, and inflammation.
Caption: AT1 Receptor Signaling Pathway.
AT2 Receptor Signaling
The AT2 receptor is generally considered to counteract the effects of the AT1 receptor.[6] Its signaling is less well-defined but is known to involve Gαi2/3 proteins.[7] Activation of the AT2 receptor can lead to the stimulation of protein phosphatases, the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), and the activation of phospholipase A2.[8] These pathways are associated with vasodilation, anti-proliferative effects, and apoptosis.[2]
Caption: AT2 Receptor Signaling Pathway.
Experimental Protocols
The use of biotinylated Angiotensin II is central to a variety of experimental techniques aimed at characterizing the RAS. Below are detailed methodologies for key experiments.
Receptor Binding Assay
This protocol is designed to determine the binding affinity of biotinylated Angiotensin II to its receptors.
Caption: Receptor Binding Assay Workflow.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the Angiotensin II receptor of interest (e.g., HEK293 cells transfected with AT1R or AT2R).
-
Harvest the cells and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable binding buffer.
-
-
Binding Reaction:
-
In a series of tubes, add a fixed concentration of radiolabeled Angiotensin II (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II).
-
Add increasing concentrations of unlabeled biotinylated Angiotensin II (the competitor).
-
To determine non-specific binding, add a high concentration of unlabeled Angiotensin II to a separate set of tubes.
-
Initiate the binding reaction by adding the membrane preparation to each tube.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Measurement:
-
Terminate the binding reaction by rapid filtration through glass fiber filters or by centrifugation.
-
Wash the filters or pellets with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters or in the pellets using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the concentration of biotinylated Angiotensin II.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be used to calculate the Kᵢ value.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like AT1R by biotinylated Angiotensin II.
Caption: Calcium Mobilization Assay Workflow.
Methodology:
-
Cell Preparation:
-
Seed cells expressing the AT1 receptor in a multi-well plate (e.g., 96-well plate) and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells with buffer to remove the excess extracellular dye.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of biotinylated Angiotensin II to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from the baseline for each concentration of biotinylated Angiotensin II.
-
Plot the peak fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of ERK1/2 phosphorylation, a downstream event of AT1 receptor activation, using Western blotting.
Caption: ERK Phosphorylation Assay Workflow.
Methodology:
-
Cell Culture and Stimulation:
-
Culture cells to near confluence and then serum-starve them for several hours to reduce basal levels of ERK phosphorylation.
-
Treat the cells with various concentrations of biotinylated Angiotensin II for a specific time period (e.g., 5-15 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the fold change in ERK phosphorylation relative to the unstimulated control against the concentration of biotinylated Angiotensin II to determine the dose-response relationship.
-
Conclusion
Biotinylated Angiotensin II is a powerful and versatile tool for investigating the renin-angiotensin system. Its ability to act as a high-affinity agonist for both AT1 and AT2 receptors, while providing a convenient tag for detection and purification, makes it indispensable for a wide range of in vitro and in vivo studies. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize biotinylated Angiotensin II in their exploration of the complex biology of Angiotensin II signaling.
References
- 1. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 2. Angiotensin AT1/AT2 receptors: regulation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II type 1 receptor blocker attenuates the activation of ERK and NADPH oxidase by mechanical strain in mesangial cells in the absence of angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT1 angiotensin II receptor mediates intracellular calcium mobilization in normal and cancerous breast cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II Up-Regulates Angiotensin I-Converting Enzyme (ACE), but Down-Regulates ACE2 via the AT1-ERK/p38 MAP Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. Angiotensin II receptor type 2 - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Biotin-Ahx-Angiotensin II Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the signaling pathways activated by Biotin-Ahx-Angiotensin II, a biotinylated derivative of the potent vasoconstrictor peptide, Angiotensin II. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to utilize this valuable tool in studying G-protein coupled receptor (GPCR) signaling, particularly through the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. This document details the underlying signaling mechanisms, presents available quantitative data, outlines experimental protocols, and provides visualizations of the key pathways and workflows.
Introduction to Biotin-Ahx-Angiotensin II
Biotin-Ahx-Angiotensin II is a biologically active peptide that has been chemically modified with a biotin molecule via an aminohexanoic acid (Ahx) spacer. This modification allows for high-affinity binding to streptavidin and related molecules, making it an invaluable probe for a variety of experimental applications, including receptor purification, localization, and in vitro signaling assays. Crucially, studies have shown that the addition of the Biotin-Ahx tag at the N-terminus of Angiotensin II results in a ligand that retains agonist properties and displays an affinity for Angiotensin II receptors that is almost unchanged compared to the native peptide[1].
Core Signaling Pathways of Angiotensin II
Angiotensin II is the primary effector of the renin-angiotensin system (RAS) and mediates its diverse physiological effects by binding to two main GPCR subtypes: the AT1 and AT2 receptors. While both receptors bind Angiotensin II, they often trigger opposing downstream signaling cascades.
AT1 Receptor Signaling
The AT1 receptor is responsible for the majority of the well-characterized physiological effects of Angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth. Upon agonist binding, the AT1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a cascade of intracellular events:
-
Gq/11 Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
-
Downstream Effects: These signaling events lead to a variety of cellular responses, including smooth muscle contraction, gene transcription, and cell proliferation.
AT2 Receptor Signaling
The AT2 receptor is generally considered to counteract the effects of the AT1 receptor. Its signaling pathways are less completely understood but are known to involve G-protein-independent mechanisms and the activation of phosphatases. Key downstream effects of AT2 receptor activation include:
-
Vasodilation: Often mediated through the bradykinin-nitric oxide-cGMP pathway.
-
Anti-proliferative and Apoptotic Effects: Counteracting the growth-promoting signals of the AT1 receptor.
-
Activation of Protein Phosphatases: Leading to the dephosphorylation and inactivation of signaling molecules activated by the AT1 receptor.
Quantitative Data
| Ligand | Receptor/System | Assay Type | Parameter | Value | Reference |
| Biotin-Ahx-Angiotensin II | Hepatic Angiotensin II Receptors | Radioligand Binding | Affinity | Almost unchanged compared to Angiotensin II | [1] |
| Angiotensin II | Rat Carotid Body Type II Cells | Calcium Mobilization | EC50 | ~8 nM | |
| Angiotensin II | Rabbit Proximal & Distal Tubules | Calcium Uptake | Maximal Effect | 10⁻¹² M |
Experimental Protocols
The following are detailed methodologies for key experiments to study Angiotensin II receptor signaling. These protocols can be adapted for the use of Biotin-Ahx-Angiotensin II.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a non-radiolabeled ligand (like Biotin-Ahx-Angiotensin II) by measuring its ability to compete with a radiolabeled Angiotensin II analog for binding to the receptor.
Materials:
-
Cell membranes expressing AT1 or AT2 receptors (e.g., from rat liver or transfected cell lines).
-
Radiolabeled Angiotensin II analog (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).
-
Biotin-Ahx-Angiotensin II.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Biotin-Ahx-Angiotensin II in binding buffer.
-
In a 96-well plate, add a constant concentration of the radiolabeled Angiotensin II analog to each well.
-
Add the serially diluted Biotin-Ahx-Angiotensin II to the wells. For total binding, add binding buffer instead of the competitor. For non-specific binding, add a high concentration of unlabeled Angiotensin II.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of Biotin-Ahx-Angiotensin II by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of Biotin-Ahx-Angiotensin II that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
Materials:
-
Cells expressing AT1 receptors (e.g., CHO-K1 or HEK293 cells stably expressing the human AT1 receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Biotin-Ahx-Angiotensin II.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Prepare serial dilutions of Biotin-Ahx-Angiotensin II.
-
Inject the Biotin-Ahx-Angiotensin II dilutions into the wells and immediately start recording the fluorescence signal over time.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Determine the EC50 value (the concentration of Biotin-Ahx-Angiotensin II that produces 50% of the maximal response) from the dose-response curve.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, a direct downstream product of PLC activation.
Materials:
-
Cells expressing AT1 receptors.
-
myo-[³H]inositol.
-
Biotin-Ahx-Angiotensin II.
-
LiCl solution.
-
Dowex AG1-X8 resin.
-
Scintillation cocktail.
Procedure:
-
Label the cells with myo-[³H]inositol by incubating them in inositol-free medium containing the radiolabel for 24-48 hours.
-
Pre-incubate the cells with LiCl solution. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.
-
Stimulate the cells with various concentrations of Biotin-Ahx-Angiotensin II for a defined period.
-
Lyse the cells and stop the reaction.
-
Separate the inositol phosphates from the free myo-[³H]inositol using anion-exchange chromatography with Dowex resin.
-
Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
-
Generate a dose-response curve and determine the EC50 value for IP accumulation.
Conclusion
Biotin-Ahx-Angiotensin II is a powerful and versatile tool for investigating the complex signaling pathways mediated by Angiotensin II receptors. Its retained agonist activity and high-affinity biotin tag enable a wide range of experimental applications, from receptor binding studies to the elucidation of downstream signaling events. While specific quantitative signaling data for this modified peptide is still emerging, the protocols and foundational knowledge presented in this guide provide a solid framework for its effective use in advancing our understanding of cardiovascular and cellular physiology. The continued application of this and similar probes will undoubtedly contribute to the development of novel therapeutics targeting the renin-angiotensin system.
References
In Vitro Characterization of Biotin-Ahx-Angiotensin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Biotin-Ahx-Angiotensin II, a biotinylated derivative of the potent vasoconstrictor peptide, Angiotensin II. This document details its binding affinity, functional agonistic properties, and the relevant signaling pathways. Experimental protocols and data are presented to facilitate its use as a tool in angiotensin receptor research.
Core Concepts: Biotin-Ahx-Angiotensin II
Biotin-Ahx-Angiotensin II (Bio-Ahx-AII) is a synthetic analog of Angiotensin II (AII) that has been modified at its N-terminus. This modification consists of a biotin molecule linked via an aminohexanoic acid (Ahx) spacer. This design allows for high-affinity binding to avidin and streptavidin, making it a valuable probe for various biochemical applications, including receptor purification, cell sorting, and histochemical visualization, without significantly compromising its biological activity.[1][2]
Molecular Structure:
-
Peptide Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe
-
N-terminal Modification: Biotin-NH-(CH₂)₅-CO-
Quantitative Data Summary
Studies have demonstrated that the addition of the biotin-Ahx moiety to the N-terminus of Angiotensin II does not significantly alter its affinity for its receptors. Bio-Ahx-AII exhibits binding affinities for hepatic AII receptors that are nearly identical to those of the unmodified Angiotensin II.[1][2] Furthermore, it acts as a full agonist, eliciting downstream signaling events comparable to the native peptide.[1][2]
| Ligand | Receptor Source | Assay Type | Affinity Metric (Kd/IC50) | Agonist Activity (EC50) | Reference |
| Biotin-Ahx-Angiotensin II | Rat Liver Membranes | Radioligand Binding | ~0.8 nM (IC50) | Not Reported | Bonnafous et al., 1988 |
| Angiotensin II | Rat Liver Membranes | Radioligand Binding | ~0.5 nM (Kd) | Not Reported | Bonnafous et al., 1988 |
| Biotin-Ahx-Angiotensin II | Rat Adrenal Glomerulosa Cells | Aldosterone Production | Potent Agonist | Not Reported | Bonnafous et al., 1988 |
| Angiotensin II | Rat Adrenal Glomerulosa Cells | Aldosterone Production | Potent Agonist | Not Reported | Bonnafous et al., 1988 |
Note: The exact quantitative values from the primary literature should be consulted for precise experimental details. The table reflects the reported findings of near-unchanged affinity and potent agonist activity.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize Biotin-Ahx-Angiotensin II are provided below.
Radioligand Receptor Binding Assay
This protocol is adapted from methods used for Angiotensin II receptor binding studies on rat liver membranes.
Objective: To determine the binding affinity (Kd or IC50) of Biotin-Ahx-Angiotensin II for the Angiotensin II receptor.
Materials:
-
Rat liver membrane preparation
-
[125I]-Angiotensin II (radioligand)
-
Biotin-Ahx-Angiotensin II (unlabeled competitor)
-
Angiotensin II (unlabeled competitor)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Isolate crude plasma membranes from rat liver tissue by homogenization and differential centrifugation. Resuspend the final membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
50 µL of rat liver membrane preparation (protein concentration to be optimized).
-
50 µL of [125I]-Angiotensin II at a concentration near its Kd.
-
50 µL of varying concentrations of unlabeled Biotin-Ahx-Angiotensin II or Angiotensin II (for competition binding) or Binding Buffer (for total binding).
-
For non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50.
Calcium Mobilization Assay
This protocol outlines a method to assess the agonist activity of Biotin-Ahx-Angiotensin II by measuring intracellular calcium release.
Objective: To determine the potency (EC50) of Biotin-Ahx-Angiotensin II in stimulating intracellular calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing the human AT1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Biotin-Ahx-Angiotensin II.
-
Angiotensin II (positive control).
-
AT1 receptor antagonist (e.g., Losartan) for specificity control.
-
Fluorescent plate reader with kinetic reading capabilities.
Procedure:
-
Cell Culture: Plate the AT1 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye in Assay Buffer for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescent plate reader. Record a baseline fluorescence for a few seconds, then add varying concentrations of Biotin-Ahx-Angiotensin II or Angiotensin II.
-
Signal Detection: Measure the change in fluorescence intensity over time. The peak fluorescence intensity corresponds to the maximum calcium release.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50.
ERK Phosphorylation Assay (Western Blot)
This protocol describes how to measure the activation of the MAPK/ERK pathway, a downstream signaling event of AT1 receptor activation.
Objective: To confirm the agonistic activity of Biotin-Ahx-Angiotensin II by detecting the phosphorylation of ERK1/2.
Materials:
-
Vascular smooth muscle cells (VSMCs) or other cells endogenously expressing AT1 receptors.
-
Serum-free cell culture medium.
-
Biotin-Ahx-Angiotensin II.
-
Angiotensin II (positive control).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Culture cells to near confluence, then serum-starve overnight. Treat the cells with varying concentrations of Biotin-Ahx-Angiotensin II or Angiotensin II for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-t-ERK antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal to determine the relative level of ERK phosphorylation.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro characterization of Biotin-Ahx-Angiotensin II.
Angiotensin II AT1 Receptor Signaling Pathway
Caption: Simplified Angiotensin II AT1 receptor signaling pathway.
References
- 1. New probes for angiotensin II receptors. Synthesis, radioiodination and biological properties of biotinylated and haptenated angiotensin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New probes for angiotensin II receptors. Synthesis, radioiodination and biological properties of biotinylated and haptenated angiotensin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Biotin-Ahx-Angiotensin II: Properties, Pathways, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Biotin-Ahx-Angiotensin II, a crucial tool for studying the renin-angiotensin system. The document details the molecule's physicochemical properties, the intricate signaling pathways it activates, and comprehensive experimental workflows for its application in research.
Core Physicochemical Properties
Biotin-Ahx-Angiotensin II is a biologically active peptide probe. It consists of the human Angiotensin II octapeptide, linked via an aminohexanoic acid (Ahx) spacer to a biotin molecule. This configuration allows for high-affinity binding to angiotensin receptors while enabling detection and purification via the strong interaction between biotin and streptavidin.
| Property | Data | Source |
| Molecular Formula | C₆₆H₉₆N₁₆O₁₅S | [1][2] |
| Molecular Weight | 1385.63 g/mol | [1][2] |
| Peptide Sequence | {Biotin-Ahx}-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | [1] |
| Sequence Shortening | {Biotin-Ahx}-DRVYIHPF | [1][2] |
| Target | Angiotensin Receptor | [1] |
| Pathway | GPCR/G Protein | [1] |
Angiotensin II Signaling Pathway
Angiotensin II exerts its wide-ranging physiological and pathological effects primarily by binding to the Angiotensin II Type 1 Receptor (AT₁R), a G protein-coupled receptor (GPCR).[3][4] This interaction initiates a complex cascade of intracellular signaling events. The binding of Angiotensin II to AT₁R activates heterotrimeric G proteins, particularly Gαq/11, which in turn stimulates Phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events lead to the activation of multiple downstream effectors, including MAP kinases (ERK1/2, JNK, p38MAPK) and various tyrosine kinases, culminating in cellular responses such as vasoconstriction, inflammation, cell growth, and hypertrophy.[5][6]
Caption: Angiotensin II signaling via the AT1 receptor and Gq/11 pathway.
Experimental Workflow: Affinity Pull-Down Assay
The biotin tag on Biotin-Ahx-Angiotensin II makes it an ideal probe for affinity pull-down assays designed to isolate and identify angiotensin receptor binding partners from complex biological samples like cell lysates or tissue homogenates. The workflow leverages the high-affinity interaction between biotin and streptavidin, which is one of the strongest non-covalent bonds known.
The general procedure involves incubating the biotinylated peptide with the biological sample, allowing it to bind to its target receptor(s). Subsequently, streptavidin-coated magnetic beads or agarose resin are added to capture the Biotin-Ahx-Angiotensin II/receptor complex. After a series of washes to remove non-specifically bound proteins, the captured complexes are eluted from the beads. The eluted proteins can then be identified and quantified using downstream analytical methods such as Western blotting or mass spectrometry.
Caption: General experimental workflow for an affinity pull-down assay.
Detailed Experimental Protocols
Protocol: Affinity Pull-Down of Angiotensin Receptors from Cell Lysate
This protocol provides a method for isolating angiotensin receptors and their potential interacting partners from cultured cells expressing these receptors.
A. Reagent Preparation
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100. Immediately before use, add protease and phosphatase inhibitor cocktails. Keep on ice.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100. Keep on ice.
-
Elution Buffer (for Mass Spectrometry): 2% SDS, 50 mM Tris-HCl (pH 7.4), 2 mM Biotin.
-
Elution Buffer (for Western Blot): 2X Laemmli sample buffer containing β-mercaptoethanol.
-
Biotin-Ahx-Angiotensin II Stock Solution: Dissolve the peptide in DMSO to a stock concentration of 1-10 mg/mL.[7] Store at -20°C or -80°C.[2][8]
-
Streptavidin Bead Slurry: Resuspend streptavidin-coated magnetic beads in Lysis Buffer to create a 50% slurry.
B. Cell Lysate Preparation
-
Culture cells expressing the target angiotensin receptor to ~90% confluency.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold Lysis Buffer to the plate and scrape the cells.
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA assay.
C. Affinity Pull-Down Procedure
-
Dilute the clarified lysate with Lysis Buffer to a final protein concentration of 1-2 mg/mL.
-
Add Biotin-Ahx-Angiotensin II to the lysate to a final concentration of 1-5 µM. For a negative control, add an equivalent volume of DMSO or a non-biotinylated Angiotensin II peptide.
-
Incubate for 2-4 hours at 4°C on a rotator to allow for binding.[7]
-
Add the pre-washed streptavidin bead slurry to the lysate (typically 30-50 µL of slurry per 1 mg of protein).
-
Incubate for an additional 1 hour at 4°C on a rotator to capture the biotinylated complexes.
-
Place the tube on a magnetic rack to collect the beads. Carefully remove and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then collect the beads with the magnetic rack before discarding the supernatant.
D. Elution
-
For Western Blot Analysis:
-
After the final wash, remove all residual buffer.
-
Add 50 µL of 2X Laemmli sample buffer to the beads.
-
Boil the sample at 95-100°C for 10 minutes to elute proteins and denature them.
-
Use the magnetic rack to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
For Mass Spectrometry Analysis:
-
After the final wash, perform an additional wash with a buffer lacking detergent (e.g., 50 mM Tris-HCl) to reduce interference.
-
Add 50-100 µL of Elution Buffer containing 2 mM free biotin. The excess biotin will competitively displace the biotinylated peptide from the streptavidin.
-
Incubate at 37°C for 30 minutes with gentle shaking.
-
Collect the beads with the magnetic rack and transfer the eluate to a new tube for sample preparation (e.g., trypsin digestion) for mass spectrometry.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Purification of Human Angiotensin II Receptor Using Biotin-Ahx-Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of the human Angiotensin II (AII) receptor, a G-protein coupled receptor (GPCR), utilizing a biotinylated analog of its natural ligand, Biotin-Ahx-Angiotensin II. This method leverages the high-affinity interaction between biotin and avidin/streptavidin for efficient affinity chromatography.
The Angiotensin II receptor, primarily the AT1 subtype, is a critical regulator of blood pressure and cardiovascular homeostasis, making it a significant target for drug development in the treatment of hypertension and heart failure.[1] The purification of this receptor is essential for detailed structural and functional studies, facilitating drug screening and design.
Overview of the Purification Strategy
The purification strategy is centered around the use of Biotin-Ahx-Angiotensin II, a synthetic analog of Angiotensin II that incorporates a biotin moiety linked via an aminohexanoic acid (Ahx) spacer.[2] This biotinylated ligand retains high affinity for the Angiotensin II receptor. The protocol involves the following key stages:
-
Membrane Preparation: Isolation of crude cell membranes rich in the Angiotensin II receptor from a suitable expression system (e.g., cultured cells or tissues like the liver or adrenal glands).[3][4]
-
Receptor Solubilization: Extraction of the receptor from the lipid bilayer using a mild non-ionic detergent to maintain its structural integrity and ligand-binding capability.
-
Affinity Chromatography: Capture of the solubilized receptor using an avidin or streptavidin-based affinity resin pre-incubated with Biotin-Ahx-Angiotensin II.[5][6]
-
Elution: Release of the purified receptor from the affinity matrix.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for Angiotensin II receptor purification and ligand binding.
| Parameter | Value | Source Tissue/System | Reference |
| Ligand Affinity (Kd) | |||
| Biotin-Ahx-Angiotensin II | ~1 nM | Rat Liver Membranes | [3] |
| Angiotensin II | ~0.5 - 2 nM | Various | [2] |
| Receptor Properties | |||
| Molecular Weight (SDS-PAGE) | ~65 kDa | Rat Liver | [3][7] |
| Glycosylation | N-linked | Rat Liver | [7] |
Experimental Protocols
Materials and Reagents
-
Biotin-Ahx-Angiotensin II (human): Commercially available from various suppliers.[8][9]
-
Streptavidin-Agarose Resin: Or other suitable avidin/streptavidin-based affinity matrix.[10][11]
-
Cell Culture or Tissue Source: e.g., HEK293 cells overexpressing the human AT1 receptor, or rat liver/adrenal glands.[3][5]
-
Buffers and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail.
-
Membrane Wash Buffer: 50 mM Tris-HCl (pH 7.4), 1.1 M KCl.
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) Digitonin (or other mild detergent like Triton X-100), 10% Glycerol, Protease Inhibitor Cocktail.[4]
-
Affinity Chromatography Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) Digitonin, 10% Glycerol.
-
Elution Buffer: Options include high concentration of free biotin, low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5), or a buffer containing a cleavable linker if using a modified biotinylated probe.[3]
-
-
Equipment:
-
Homogenizer (Dounce or Potter-Elvehjem)
-
High-speed centrifuge
-
Ultracentrifuge
-
Chromatography columns
-
Spectrophotometer
-
SDS-PAGE and Western blotting equipment
-
Detailed Methodology
Step 1: Preparation of Crude Membranes
-
Harvest cells or dissect tissue and place in ice-cold Lysis Buffer.
-
Homogenize the sample using a Dounce or Potter-Elvehjem homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the crude membranes.
-
Discard the supernatant. To remove peripheral membrane proteins, resuspend the pellet in Membrane Wash Buffer and incubate on ice for 30 minutes.
-
Centrifuge again at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the final membrane pellet in a small volume of Lysis Buffer and determine the protein concentration using a standard assay (e.g., BCA or Bradford). The membranes can be stored at -80°C.
Step 2: Solubilization of the Angiotensin II Receptor
-
Thaw the prepared membranes on ice.
-
Dilute the membranes to a final protein concentration of 5-10 mg/mL with ice-cold Solubilization Buffer.
-
Stir the suspension gently on a magnetic stirrer for 1-2 hours at 4°C.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the unsolubilized material.
-
Carefully collect the supernatant containing the solubilized receptor.
Step 3: Affinity Chromatography
-
Equilibrate the Streptavidin-Agarose resin with 5-10 column volumes of Solubilization Buffer (without detergent for the initial binding of the ligand).
-
Incubate the equilibrated resin with an excess of Biotin-Ahx-Angiotensin II for 1 hour at 4°C with gentle agitation to allow for the binding of the biotinylated ligand to the streptavidin.
-
Wash the resin with 10-15 column volumes of Affinity Chromatography Wash Buffer to remove unbound ligand.
-
Apply the solubilized receptor preparation to the ligand-coupled resin and allow it to flow through by gravity. For maximal binding, the flow-through can be reapplied to the column, or the incubation can be done in a batch format overnight at 4°C with gentle rotation.
-
Wash the column extensively with 20-30 column volumes of Affinity Chromatography Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
Step 4: Elution of the Purified Receptor
The choice of elution method depends on the desired downstream application and whether the biotin-streptavidin interaction needs to be preserved.
-
Competitive Elution (Non-denaturing): Incubate the resin with an Elution Buffer containing a high concentration of free biotin (e.g., 2-10 mM) for several hours to overnight at 4°C. This method is slow due to the very strong biotin-streptavidin interaction.
-
pH Elution (Denaturing): Apply a low pH Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) to the column and immediately neutralize the collected fractions with 1 M Tris-HCl, pH 8.0. This method can denature the receptor.
-
Cleavable Linker Approach: If a biotinylated probe with a cleavable spacer (e.g., a disulfide bridge) is used, the receptor can be eluted under mild conditions using a reducing agent like dithiothreitol (DTT).[3]
Step 5: Analysis of Purified Receptor
-
Analyze the purified fractions by SDS-PAGE followed by silver staining or Coomassie blue staining to assess purity. A single band at approximately 65 kDa is expected for the Angiotensin II receptor.[3]
-
Confirm the identity of the purified protein by Western blotting using an antibody specific for the Angiotensin II receptor.[1][12]
-
Perform ligand binding assays with radiolabeled Angiotensin II to confirm the functional integrity of the purified receptor.
Visualizations
Experimental Workflow
Caption: Workflow for Angiotensin II receptor purification.
Angiotensin II (AT1) Signaling Pathway
Caption: Simplified Angiotensin II AT1 receptor signaling pathway.
References
- 1. atsbio.com [atsbio.com]
- 2. New probes for angiotensin II receptors. Synthesis, radioiodination and biological properties of biotinylated and haptenated angiotensin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity chromatography purification of angiotensin II receptor using photoactivable biotinylated probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avidin-biotin affinity chromatography: application to the isolation of human placental insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of affinity resins for isolation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotin/Avidin Binding Purification - Creative BioMart [chromatography.creativebiomart.net]
- 7. Deglycosylation and fragmentation of purified rat liver angiotensin II receptor: application to the mapping of hormone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Biotin Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Biotinylated Protein Purification [sigmaaldrich.com]
- 12. atsbio.com [atsbio.com]
Application Notes and Protocols for Biotin-Ahx-Angiotensin II in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-Ahx-Angiotensin II is a biologically active, N-terminally modified analog of the octapeptide hormone Angiotensin II.[1][2] This molecule incorporates a biotin moiety linked via an aminohexanoic acid (Ahx) spacer. This modification allows for high-affinity binding to streptavidin and its analogs, making it a powerful tool for investigating protein-protein interactions (PPIs) involving the renin-angiotensin system (RAS). The biotin tag enables the capture, detection, and quantification of Angiotensin II receptor-interacting proteins.
Angiotensin II is a key effector molecule in the RAS, regulating blood pressure and fluid homeostasis primarily through its interaction with two G-protein coupled receptors (GPCRs): Angiotensin II receptor type 1 (AT1R) and type 2 (AT2R).[3][4][5][6] Dysregulation of Angiotensin II signaling is implicated in various cardiovascular diseases, including hypertension and heart failure. Understanding the protein interaction network of Angiotensin II receptors is crucial for developing novel therapeutics.
These application notes provide detailed protocols for utilizing Biotin-Ahx-Angiotensin II in common PPI studies, including pull-down assays, surface plasmon resonance (SPR), and fluorescence polarization (FP) assays.
Quantitative Data
While the biotinylation of Angiotensin II is designed to have minimal impact on its biological activity, it is crucial to experimentally determine the binding affinities for each specific interaction. The affinity of Biotin-Ahx-Angiotensin II for hepatic Angiotensin II receptors has been reported to be almost unchanged compared to unmodified Angiotensin II.[2] However, specific quantitative data for its interaction with AT1R and AT2R from various expression systems should be established. A representative table for presenting such data is provided below.
| Interacting Proteins | Method | Kd (Dissociation Constant) | ka (Association Rate) | kd (Dissociation Rate) | IC50 | Reference |
| Biotin-Ahx-Angiotensin II & AT1R | SPR | Value | Value | Value | - | Experimental |
| Biotin-Ahx-Angiotensin II & AT2R | SPR | Value | Value | Value | - | Experimental |
| Biotin-Ahx-Angiotensin II & AT1R | FP | Value | - | - | - | Experimental |
| Compound X vs. Biotin-Ahx-Ang II / AT1R | Competitive FP | - | - | - | Value | Experimental |
Values to be determined experimentally.
Angiotensin II Signaling Pathway
Angiotensin II binding to its receptors, primarily AT1R, initiates a cascade of intracellular signaling events. This can occur through both G-protein dependent and independent pathways. The G-protein-dependent pathway involves the activation of Gq/11, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC) and increase intracellular calcium levels. These events trigger downstream signaling through MAP kinases (ERK1/2, JNK, p38MAPK). The G-protein-independent pathway involves the recruitment of β-arrestin, which can also initiate downstream signaling and receptor internalization.
Angiotensin II Signaling Pathway
Experimental Protocols
The following are detailed protocols for common PPI techniques adapted for the use of Biotin-Ahx-Angiotensin II.
Pull-Down Assay
This technique is used to isolate and identify proteins that interact with Biotin-Ahx-Angiotensin II.
Experimental Workflow
Pull-Down Assay Workflow
Materials:
-
Biotin-Ahx-Angiotensin II
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate containing putative interacting proteins
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high salt, low pH, or biotin-containing buffer)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Protocol:
-
Bead Preparation:
-
Immobilization of Biotin-Ahx-Angiotensin II:
-
Resuspend the equilibrated beads in Binding/Wash Buffer.
-
Add Biotin-Ahx-Angiotensin II to the bead slurry. The optimal concentration should be determined empirically.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated peptide to bind to the streptavidin beads.[8]
-
Pellet the beads and remove the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove any unbound peptide.
-
-
Protein Interaction:
-
Add the cell lysate containing the "prey" proteins to the beads now coupled with the "bait" (Biotin-Ahx-Angiotensin II).
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads and collect the supernatant (flow-through) for analysis if desired.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the beads to dissociate the bound protein complexes.
-
Incubate for 5-10 minutes at room temperature.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody against the expected interacting protein.
-
For identification of unknown interacting partners, the eluate can be analyzed by mass spectrometry.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.
Experimental Workflow
SPR Experimental Workflow
Materials:
-
SPR instrument and streptavidin-coated sensor chips
-
Biotin-Ahx-Angiotensin II
-
Purified interacting protein (analyte, e.g., soluble AT1R)
-
Running Buffer (e.g., HBS-EP+)
-
Regeneration solution (if required, e.g., glycine-HCl pH 2.5)
Protocol:
-
Surface Preparation:
-
Equilibrate the streptavidin sensor chip surface with Running Buffer.
-
-
Ligand Immobilization:
-
Inject a solution of Biotin-Ahx-Angiotensin II in Running Buffer over the sensor surface at a low flow rate (e.g., 10 µL/min). The high affinity of the biotin-streptavidin interaction will result in stable immobilization.[9][10]
-
The amount of immobilized ligand should be optimized to avoid mass transport limitations.
-
-
Analyte Injection and Interaction Analysis:
-
Inject a series of concentrations of the purified analyte (e.g., AT1R) over the sensor surface.
-
Monitor the association phase in real-time.
-
Switch back to Running Buffer to monitor the dissociation phase.[9]
-
-
Regeneration:
-
If the interaction is reversible, the surface can be regenerated by injecting a pulse of regeneration solution to remove the bound analyte.[10] The stability of the immobilized Biotin-Ahx-Angiotensin II should be confirmed after regeneration.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors.
Experimental Workflow
Fluorescence Polarization Assay Principle
Materials:
-
Fluorescently labeled Biotin-Ahx-Angiotensin II (or a fluorescently labeled streptavidin bound to Biotin-Ahx-Angiotensin II)
-
Purified interacting protein (e.g., AT1R)
-
Assay Buffer (e.g., PBS)
-
Microplate reader with FP capabilities
-
Black, low-binding microplates
Protocol:
-
Saturation Binding Experiment (to determine Kd):
-
A fixed concentration of the fluorescently labeled Biotin-Ahx-Angiotensin II is incubated with increasing concentrations of the interacting protein (e.g., AT1R).
-
The fluorescence polarization is measured at each concentration after reaching equilibrium.
-
The data is plotted, and the Kd is determined by fitting the curve to a one-site binding model.
-
-
Competitive Binding Assay (for screening inhibitors):
-
A fixed concentration of the fluorescent ligand and the interacting protein (typically at a concentration close to the Kd) are incubated with varying concentrations of a non-labeled competitor (e.g., a small molecule inhibitor).
-
The competitor will displace the fluorescent ligand from the protein, leading to a decrease in fluorescence polarization.[11]
-
The IC50 value of the competitor can be determined from the resulting dose-response curve.
-
General Considerations:
-
Controls: Appropriate controls are essential for all assays. These include using beads alone, a non-relevant biotinylated peptide, and lysate without the bait protein to check for non-specific binding.
-
Optimization: The optimal concentrations of bait and prey proteins, incubation times, and buffer conditions should be empirically determined for each specific interaction.
-
Solubility: Biotin-Ahx-Angiotensin II may require specific solvent conditions for initial solubilization before dilution in aqueous buffers.[1][12] Common solvents include DMSO, PEG300, and Tween-80.
These protocols provide a framework for utilizing Biotin-Ahx-Angiotensin II in PPI studies. The versatility of the biotin tag allows for its application in a wide range of assays, facilitating the discovery and characterization of novel interactions within the renin-angiotensin system.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. atsbio.com [atsbio.com]
- 4. atsbio.com [atsbio.com]
- 5. atsbio.com [atsbio.com]
- 6. atsbio.com [atsbio.com]
- 7. bioclone.net [bioclone.net]
- 8. Quantitative analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunohistochemistry using Biotin-Ahx-Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Biotin-Ahx-Angiotensin II for the in situ visualization and semi-quantitative analysis of Angiotensin II (Ang II) receptors in tissue preparations. This biotinylated peptide is a valuable tool for studying the localization and expression levels of Ang II receptors, which play a crucial role in cardiovascular and renal physiology and pathophysiology.
Introduction to Biotin-Ahx-Angiotensin II
Biotin-Ahx-Angiotensin II is a biologically active synthetic peptide derivative of Angiotensin II. It consists of the human Angiotensin II octapeptide sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) N-terminally modified with a biotin molecule linked via an aminohexanoic acid (Ahx) spacer. The Ahx spacer is incorporated to minimize steric hindrance between the biotin moiety and the peptide, thereby preserving the native conformation and biological activity of Angiotensin II.
Studies have shown that Biotin-Ahx-Angiotensin II acts as an agonist and exhibits a binding affinity for Angiotensin II receptors that is comparable to that of native Angiotensin II.[1] This makes it an excellent probe for the specific labeling and detection of Ang II receptors in various tissues. The biotin tag allows for highly sensitive detection using avidin or streptavidin conjugates, which can be linked to enzymes (e.g., Horseradish Peroxidase, Alkaline Phosphatase) or fluorophores for subsequent visualization.
Principle of the Method
The immunohistochemical detection of Angiotensin II receptors using Biotin-Ahx-Angiotensin II is based on the high-affinity interaction between the biotinylated ligand and the Ang II receptors present in the tissue. The tissue sections are incubated with Biotin-Ahx-Angiotensin II, which binds specifically to the Ang II receptors. Following this, a streptavidin-enzyme conjugate is applied, which binds to the biotin moiety of the ligand. Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of receptor localization. The intensity of the color is proportional to the density of the Angiotensin II receptors in the tissue.
Applications
-
Localization of Angiotensin II Receptors: Visualize the distribution of AT1 and AT2 receptors in various tissues, such as the kidney, heart, brain, and blood vessels.
-
Semi-Quantitative Analysis of Receptor Expression: Assess changes in Angiotensin II receptor density in response to pharmacological treatments or in different pathological states.
-
Drug Development: Screen for compounds that modulate the binding of Angiotensin II to its receptors.
Data Presentation
The following table provides a representative example of semi-quantitative data that can be obtained from immunohistochemical staining for Angiotensin II receptors. The data is presented as optical density, which is a measure of the intensity of the staining.
Please note: The following data is illustrative and intended to serve as a template. Actual results will vary depending on the tissue type, experimental conditions, and the specific image analysis software used. The values are based on typical findings in studies quantifying Angiotensin II receptor expression using antibody-based immunohistochemistry.[2][3][4]
| Tissue Sample | Treatment Group | Angiotensin II Receptor Subtype | Mean Optical Density (Arbitrary Units) ± SD | Fold Change vs. Control |
| Renal Cortex | Control | AT1 | 0.25 ± 0.05 | 1.0 |
| Renal Cortex | Hypertensive Model | AT1 | 0.48 ± 0.08 | 1.92 |
| Renal Cortex | AT1 Blocker Treated | AT1 | 0.15 ± 0.03 | 0.6 |
| Cardiac Myocytes | Control | AT2 | 0.18 ± 0.04 | 1.0 |
| Cardiac Myocytes | Ischemia-Reperfusion | AT2 | 0.35 ± 0.06 | 1.94 |
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of Angiotensin II receptors in paraffin-embedded tissue sections using Biotin-Ahx-Angiotensin II.
Materials:
-
Biotin-Ahx-Angiotensin II (e.g., from MedChemExpress, HY-13948F)[5][6][7][8]
-
Paraffin-embedded tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer (e.g., PBS with 1% BSA and 5% normal goat serum)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Humidified chamber
-
Coplin jars
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene for 2 x 5 minutes. b. Rehydrate through a graded series of ethanol: 2 x 2 minutes in 100% ethanol, 2 minutes in 95% ethanol, 2 minutes in 70% ethanol. c. Rinse with deionized water for 2 x 2 minutes.
-
Antigen Retrieval: a. Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer. b. Immerse slides in the pre-heated buffer and incubate for 20-30 minutes. c. Allow slides to cool down in the buffer for 20 minutes at room temperature. d. Rinse slides with PBS for 2 x 5 minutes.
-
Blocking Endogenous Peroxidase: a. Incubate slides in 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity. b. Rinse with PBS for 2 x 5 minutes.
-
Blocking Non-Specific Binding: a. Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Incubation with Biotin-Ahx-Angiotensin II: a. Prepare a working solution of Biotin-Ahx-Angiotensin II in Blocking Buffer. The optimal concentration should be determined empirically, but a starting range of 1-10 µg/mL is recommended. b. Drain the blocking buffer from the slides and apply the Biotin-Ahx-Angiotensin II solution. c. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber. d. Negative Control: For a negative control, incubate a separate slide with an excess of unlabeled Angiotensin II in addition to the Biotin-Ahx-Angiotensin II to demonstrate binding specificity.
-
Washing: a. Rinse slides with PBS for 3 x 5 minutes.
-
Detection: a. Apply Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions in PBS. b. Incubate for 30-60 minutes at room temperature in a humidified chamber. c. Rinse with PBS for 3 x 5 minutes.
-
Chromogen Development: a. Prepare the DAB substrate solution according to the manufacturer's instructions. b. Apply the DAB solution to the slides and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor the color development under a microscope. c. Stop the reaction by rinsing the slides with deionized water.
-
Counterstaining: a. Counterstain with Hematoxylin for 30-60 seconds. b. "Blue" the sections in running tap water. c. Rinse with deionized water.
-
Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and Xylene. b. Apply a coverslip with mounting medium.
-
Image Acquisition and Analysis: a. Examine the slides under a light microscope. b. Capture images for documentation and quantitative analysis. c. Image analysis software can be used to measure the optical density of the staining, providing a semi-quantitative measure of receptor expression.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways of Angiotensin II.
Caption: Experimental workflow for Angiotensin II receptor detection.
Caption: Simplified Angiotensin II Type 1 (AT1) receptor signaling pathway.
References
- 1. New probes for angiotensin II receptors. Synthesis, radioiodination and biological properties of biotinylated and haptenated angiotensin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemical detection of angiotensin AT 1 and AT 2 receptors in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Biotin-Ahx-Angiotensin II human - Immunomart [immunomart.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cell Surface Labeling with Biotin-Ahx-Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Biotin-Ahx-Angiotensin II for the specific labeling of cell surface Angiotensin II receptors. This document includes detailed protocols for cell surface labeling, receptor internalization assays, and affinity purification of Angiotensin II receptors, along with supporting data and visual representations of the associated signaling pathways and experimental workflows.
Introduction
Angiotensin II (Ang II) is a crucial peptide hormone in the renin-angiotensin system, exerting its effects through binding to cell surface receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. The study of these receptors is vital for understanding cardiovascular and renal physiology and pathology. Biotin-Ahx-Angiotensin II is a biologically active, biotinylated version of Angiotensin II that serves as a powerful tool for researchers. The biotin moiety, attached via an aminohexanoic acid (Ahx) spacer to reduce steric hindrance, allows for the detection, quantification, and isolation of Angiotensin II receptors and their interacting partners. This probe has been shown to retain a binding affinity for Angiotensin II receptors that is nearly identical to that of the native Angiotensin II peptide.[1][2]
Data Presentation
Ligand-Receptor Binding Affinity
| Ligand | Receptor Subtype | Reported Kd (nM) | Tissue/Cell Type |
| Angiotensin II | AT1 | 0.6 | Rat Kidney |
| Angiotensin II | AT1 | 0.42 ± 0.09 | Human Left Ventricle |
| Biotinylated Ang II Probe | AT1 | ~1 | Rat Liver |
| Biotin-Ahx-Angiotensin II | AT1/AT2 | Comparable to Angiotensin II | Not Specified |
Experimental Protocols
Protocol 1: Cell Surface Labeling of Angiotensin II Receptors
This protocol details the procedure for specifically labeling cell surface Angiotensin II receptors using Biotin-Ahx-Angiotensin II.
Materials:
-
Cells expressing Angiotensin II receptors (e.g., HEK293 cells transfected with AT1 or AT2 receptor, vascular smooth muscle cells)
-
Biotin-Ahx-Angiotensin II
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Quenching Buffer (e.g., PBS with 100 mM glycine)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency in an appropriate culture vessel.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove serum proteins.
-
Labeling: Incubate the cells with a working solution of Biotin-Ahx-Angiotensin II (e.g., 10-100 nM in ice-cold Binding Buffer) for 1-2 hours at 4°C on a rocking platform. The optimal concentration should be determined empirically but should be around the Kd of the ligand-receptor interaction.
-
Washing: Remove the labeling solution and wash the cells three times with ice-cold PBS to remove unbound Biotin-Ahx-Angiotensin II.
-
Quenching: Incubate the cells with Quenching Buffer for 15 minutes at 4°C to quench any non-specific reactive sites.
-
Lysis: Wash the cells once with ice-cold PBS and then add Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Affinity Capture: Transfer the supernatant to a new tube and add streptavidin-agarose beads. Incubate for 2-4 hours at 4°C with end-over-end rotation.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with Lysis Buffer.
-
Elution: Elute the biotinylated receptor-ligand complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes. The eluted proteins are now ready for downstream analysis such as Western blotting.
Protocol 2: Angiotensin II Receptor Internalization Assay
This protocol allows for the study of agonist-induced internalization of Angiotensin II receptors.
Materials:
-
Cells expressing Angiotensin II receptors
-
Biotin-Ahx-Angiotensin II
-
MESNA buffer (100 mM MESNA, 50 mM Tris-HCl pH 8.6, 100 mM NaCl, 0.2% BSA), freshly prepared and ice-cold
-
PBS, ice-cold
-
Binding Buffer
-
Lysis Buffer
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation and Labeling: Follow steps 1-3 from Protocol 1 to label the cell surface receptors at 4°C.
-
Induction of Internalization: After labeling, wash the cells with ice-cold PBS and then add pre-warmed culture medium. Incubate the cells at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to allow for receptor internalization. The 0-minute time point should be kept at 4°C.
-
Stopping Internalization: To stop internalization, quickly place the cells on ice and wash them twice with ice-cold PBS.
-
Stripping of Surface Biotin: To remove biotin from the cell surface that has not been internalized, incubate the cells with ice-cold MESNA buffer twice for 15 minutes each at 4°C with gentle agitation. This step cleaves the disulfide bond in reducible biotin reagents if used, or removes non-covalently bound biotinylated ligand. For a non-cleavable biotinylated ligand, an acidic wash (e.g., glycine buffer, pH 2.5) can be used to strip the surface-bound ligand.
-
Quenching: Wash the cells three times with ice-cold PBS.
-
Lysis and Affinity Capture: Proceed with steps 6-10 from Protocol 1 to lyse the cells and capture the internalized, biotinylated receptor-ligand complexes.
-
Analysis: Analyze the eluted proteins by Western blotting to quantify the amount of internalized receptor at each time point.
Protocol 3: Affinity Purification of Angiotensin II Receptors
This protocol describes the purification of Angiotensin II receptors for downstream applications such as mass spectrometry.
Materials:
-
Large-scale cell culture expressing Angiotensin II receptors
-
Biotin-Ahx-Angiotensin II
-
Cross-linking agent (optional, e.g., BS3)
-
Lysis Buffer
-
Streptavidin-agarose or monomeric avidin column
-
Elution Buffer (e.g., high concentration of free biotin or a low pH buffer)
-
Neutralization Buffer (if using low pH elution)
Procedure:
-
Cell Labeling: Label a large quantity of cells with Biotin-Ahx-Angiotensin II as described in Protocol 1.
-
Cross-linking (Optional): To create a more stable complex, a membrane-impermeable cross-linker can be added after the labeling step.
-
Cell Lysis and Clarification: Lyse the cells and clarify the lysate as described in Protocol 1.
-
Affinity Chromatography: Apply the clarified lysate to a pre-equilibrated streptavidin-agarose or monomeric avidin column. Monomeric avidin is preferred for milder elution conditions.
-
Washing: Wash the column extensively with Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound receptor-ligand complex from the column. For streptavidin columns, elution can be achieved by boiling in SDS-PAGE sample buffer. For monomeric avidin columns, a competitive elution with a high concentration of free biotin or a change in pH can be used.
-
Neutralization: If a low pH elution is used, immediately neutralize the eluate with a Neutralization Buffer.
-
Analysis: The purified receptor can be analyzed by SDS-PAGE, silver staining, or prepared for mass spectrometry-based protein identification.
Visualizations
Experimental Workflow: Cell Surface Labeling and Internalization Assay
Caption: Workflow for cell surface labeling and internalization assays.
Angiotensin II (AT1) Receptor Signaling Pathway
Caption: Simplified AT1 receptor signaling pathway.
Angiotensin II (AT2) Receptor Signaling Pathway
Caption: Simplified AT2 receptor signaling pathway.
References
Detecting Angiotensin II Receptors with Biotinylated Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a crucial octapeptide hormone in the renin-angiotensin system (RAS), exerting its effects by binding to two main G protein-coupled receptors: Angiotensin II type 1 receptor (AT1R) and Angiotensin II type 2 receptor (AT2R).[1][2] These receptors play pivotal roles in cardiovascular regulation, fluid and electrolyte balance, and cellular growth and proliferation. Dysregulation of the Ang II signaling axis is implicated in the pathophysiology of hypertension, heart failure, and kidney disease, making these receptors significant targets for drug discovery and development.
Biotinylated probes, specifically biotinylated Angiotensin II, offer a versatile and sensitive tool for the detection, characterization, and quantification of Angiotensin II receptors. The high-affinity interaction between biotin and avidin (or streptavidin) allows for a robust and adaptable detection system that can be employed in a variety of experimental applications. These probes can be used to study receptor distribution, binding kinetics, and signaling pathways, as well as for the purification of receptor proteins.
This document provides detailed application notes and protocols for the use of biotinylated Angiotensin II probes in key experimental techniques, including receptor binding assays, western blotting, immunohistochemistry, and flow cytometry.
Angiotensin II Receptor Signaling Pathways
Angiotensin II binding to its receptors initiates a cascade of intracellular signaling events. The AT1 and AT2 receptors often have opposing physiological effects.
Angiotensin II Type 1 Receptor (AT1R) Signaling
Activation of the AT1R is primarily associated with vasoconstriction, inflammation, and cellular growth.[1] The major signaling pathways include:
-
Gq/11 Pathway: Ang II binding to AT1R activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]
-
G protein-independent signaling: AT1R can also signal through β-arrestin pathways.
-
Transactivation of Receptor Tyrosine Kinases: AT1R activation can lead to the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), further amplifying downstream signaling.
-
Reactive Oxygen Species (ROS) Production: AT1R activation stimulates NADPH oxidase, leading to the production of reactive oxygen species, which act as second messengers.[1]
Caption: AT1 Receptor Signaling Pathway.
Angiotensin II Type 2 Receptor (AT2R) Signaling
The AT2R often counteracts the effects of the AT1R, promoting vasodilation, anti-proliferation, and apoptosis.[3] Its signaling is less well-defined but is known to involve:
-
G protein-dependent pathways: AT2R can couple to Gi proteins, leading to the inhibition of adenylyl cyclase.
-
Protein Phosphatases: AT2R activation can stimulate protein phosphatases such as SHP-1 and PP2A, which can dephosphorylate and inactivate components of growth-promoting pathways.[3]
-
Nitric Oxide/cGMP Pathway: Activation of the AT2R can lead to the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP), contributing to vasodilation.[3]
Caption: AT2 Receptor Signaling Pathway.
Quantitative Data on Biotinylated Angiotensin II Probes
Several biotinylated Angiotensin II probes have been synthesized and characterized for their binding affinities to Angiotensin II receptors. These probes typically retain high affinity, comparable to that of unlabeled Angiotensin II.
| Probe Name | Receptor Target | Reported Affinity (Kd) | Reference |
| (6-biotinylamido)hexanoyl-AII (Bio-Ahx-AII) | Hepatic AII Receptors | "almost unchanged" vs AII | [4] |
| biotinyl-aminohexanoyl-[Tyr(3I)4, Phe(4N3)8]AngII | AII Receptors | ~1 nM | [3] |
| iminobiotinyl-glycyl-aminohexanoyl-[Ala1, Tyr(3I)4, Phe(4N3)8]AngII | AII Receptors | ~1 nM | [3] |
| biotinyl-ethyl-1,3′-dithiopropionyl-[Ala1, Tyr(3I)4, Phe(4N3)8]AngII | AII Receptors | ~1 nM | [3] |
Experimental Protocols
Receptor Binding Assays
Receptor binding assays are fundamental for characterizing the interaction between a ligand and its receptor. Biotinylated Angiotensin II can be used in both saturation and competitive binding assays to determine the receptor density (Bmax) and the dissociation constant (Kd).
This assay determines the total number of binding sites (Bmax) and the affinity of the biotinylated probe (Kd).
Caption: Saturation Binding Assay Workflow.
Protocol:
-
Preparation of Membranes/Cells: Prepare cell membranes or whole cells expressing Angiotensin II receptors.
-
Incubation: Incubate a fixed amount of membrane protein or a fixed number of cells with increasing concentrations of biotinylated Angiotensin II in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) at room temperature for 60-120 minutes to reach equilibrium.
-
Non-specific Binding: In a parallel set of tubes, perform the same incubation in the presence of a high concentration of unlabeled Angiotensin II (e.g., 1 µM) to determine non-specific binding.
-
Separation: Separate bound from free ligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection:
-
Transfer the filters to tubes.
-
Add a solution of streptavidin-horseradish peroxidase (HRP) conjugate diluted in assay buffer and incubate for 30-60 minutes at room temperature.
-
Wash the filters to remove unbound streptavidin-HRP.
-
Add an HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of biotinylated Angiotensin II.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values. A Scatchard plot can also be used for linearization of the data.
-
This assay is used to determine the affinity (Ki) of an unlabeled compound by measuring its ability to compete with the biotinylated probe for binding to the receptor.
Protocol:
-
Preparation of Membranes/Cells: Prepare cell membranes or whole cells as in the saturation binding assay.
-
Incubation: Incubate a fixed amount of membrane protein or cells with a fixed concentration of biotinylated Angiotensin II (typically at or below its Kd) and increasing concentrations of the unlabeled competitor compound.
-
Controls: Include controls for total binding (biotinylated probe only) and non-specific binding (biotinylated probe with a high concentration of unlabeled Angiotensin II).
-
Separation and Detection: Follow the same procedures as for the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding of the biotinylated probe against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the biotinylated probe).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the biotinylated probe and Kd is its dissociation constant determined from a saturation binding assay.
-
Western Blotting
Western blotting can be used to detect Angiotensin II receptors in cell lysates or tissue homogenates. While this is typically done with antibodies, a biotinylated Angiotensin II probe can be used to detect the receptor, particularly after cross-linking.
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.
-
Probe Incubation: Incubate the membrane with the biotinylated Angiotensin II probe (at an empirically determined optimal concentration) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or an imaging system.
Immunohistochemistry (IHC)
IHC allows for the visualization of Angiotensin II receptor distribution within tissue sections.
References
Troubleshooting & Optimization
optimizing Biotin-Ahx-Angiotensin II working concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Biotin-Ahx-Angiotensin II in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Biotin-Ahx-Angiotensin II and how does it work?
A1: Biotin-Ahx-Angiotensin II is a biologically active peptide consisting of human Angiotensin II modified with a biotin molecule via an aminohexanoic acid (Ahx) spacer.[1] This modification allows for the detection and purification of Angiotensin II receptors and interacting partners through the high-affinity interaction of biotin with streptavidin or avidin. The Ahx spacer helps to minimize steric hindrance, ensuring that the binding affinity of Angiotensin II to its receptors is largely preserved.
Q2: What are the primary applications of Biotin-Ahx-Angiotensin II?
A2: The primary applications of this peptide include:
-
Receptor-ligand binding assays: To characterize the binding affinity of unlabeled compounds that compete with Biotin-Ahx-Angiotensin II for receptor binding.
-
ELISA (Enzyme-Linked Immunosorbent Assay): As a detection reagent in competitive ELISA formats to quantify unlabeled Angiotensin II.
-
Pull-down assays: To isolate Angiotensin II receptors and their associated protein complexes from cell lysates or tissue extracts.[2][3][4]
-
Flow cytometry: For the detection and quantification of Angiotensin II receptors on the cell surface.[5]
-
Microscopy and imaging: To visualize the localization of Angiotensin II receptors in cells and tissues when used in conjunction with fluorescently labeled streptavidin.
Q3: What is the expected binding affinity of Biotin-Ahx-Angiotensin II to its receptors?
A3: Studies have shown that the biotinylation of Angiotensin II at the N-terminus with an Ahx spacer results in a ligand that displays almost unchanged affinity for hepatic Angiotensin II receptors when compared to unmodified Angiotensin II. Therefore, the binding affinity (Kd) is expected to be in the low nanomolar range, similar to that of Angiotensin II.
Optimizing Working Concentration
Determining the optimal working concentration of Biotin-Ahx-Angiotensin II is critical for successful experimental outcomes. The ideal concentration will vary depending on the application, cell type, and receptor expression levels.
Data Summary Table
The following table provides a summary of typical binding affinities for Angiotensin II and suggested starting concentrations for Biotin-Ahx-Angiotensin II in various applications. Note that these are starting recommendations and should be optimized for your specific experimental system.
| Parameter | Receptor | Cell Type/System | Reported Value (for Angiotensin II) | Suggested Starting Concentration for Biotin-Ahx-Angiotensin II |
| Binding Affinity (Kd) | AT1 | Various | 0.1 - 10 nM | N/A |
| IC50 (Competitive Binding) | AT1 | Bovine Adrenal Cortex | Proportional to biological activity | 1 - 100 nM |
| ELISA | N/A | N/A | N/A | 10 - 200 ng/mL |
| Pull-Down Assay | AT1/AT2 | Cell Lysate | N/A | 50 - 500 nM |
| Flow Cytometry | AT1/AT2 | Whole Blood Cells | N/A | 10 - 100 nM |
Experimental Protocols
Competitive Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the Angiotensin II receptor using Biotin-Ahx-Angiotensin II.
Materials:
-
Cells or membranes expressing Angiotensin II receptors (e.g., AT1 or AT2)
-
Biotin-Ahx-Angiotensin II
-
Unlabeled test compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Streptavidin-coated plates or beads
-
Wash Buffer (e.g., Binding Buffer with 0.05% Tween-20)
-
Detection reagent (e.g., HRP-conjugated anti-biotin antibody or Streptavidin-HRP)
-
Substrate for detection reagent (e.g., TMB for HRP)
-
Stop Solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Prepare a dilution series of the unlabeled test compound in Binding Buffer.
-
Add 50 µL of the test compound dilutions to the wells of a streptavidin-coated plate.
-
Add 25 µL of a fixed, predetermined concentration of Biotin-Ahx-Angiotensin II to each well. This concentration should ideally be close to the Kd value.
-
Add 25 µL of the cell or membrane preparation to each well.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Wash the wells 3-5 times with Wash Buffer to remove unbound reagents.
-
Add the detection reagent (e.g., Streptavidin-HRP) and incubate according to the manufacturer's instructions.
-
Wash the wells 3-5 times with Wash Buffer.
-
Add the substrate and incubate until sufficient color development.
-
Stop the reaction with the Stop Solution.
-
Read the absorbance at the appropriate wavelength.
-
Plot the absorbance versus the log of the test compound concentration and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background | - Insufficient blocking- Excess concentration of Biotin-Ahx-Angiotensin II or detection reagent- Inadequate washing- Endogenous biotin in samples[6] | - Increase concentration or incubation time of blocking buffer (e.g., BSA or non-fat dry milk).- Titrate down the concentration of the biotinylated peptide and detection reagent.- Increase the number and vigor of wash steps.- Consider using a biotin-blocking kit if high levels of endogenous biotin are suspected. |
| Low or No Signal | - Low receptor expression- Inactive Biotin-Ahx-Angiotensin II- Suboptimal buffer conditions- Insufficient incubation time | - Use a cell line with higher receptor expression or increase the amount of cell lysate/membranes.- Ensure proper storage and handling of the peptide. Test its activity in a known positive control system.- Optimize buffer pH and ionic strength.- Increase incubation times for binding and detection steps. |
| High Variability between Replicates | - Pipetting errors- Inconsistent washing- Edge effects on the plate | - Use calibrated pipettes and ensure proper mixing.- Automate washing steps if possible, or ensure consistent manual washing.- Avoid using the outer wells of the plate, or ensure the plate is properly sealed during incubations to prevent evaporation. |
| No Competition in Binding Assay | - Test compound is not a binder- Concentration of Biotin-Ahx-Angiotensin II is too high | - Verify the identity and purity of the test compound.- Reduce the concentration of the biotinylated peptide to a level at or below its Kd. |
Signaling Pathways and Experimental Workflow Diagrams
Angiotensin II Signaling Pathway
Angiotensin II binding to its G protein-coupled receptors, AT1R and AT2R, initiates distinct signaling cascades.[7] AT1R activation is primarily associated with vasoconstriction, cell proliferation, and inflammation, while AT2R activation often counteracts these effects.[7]
Caption: Angiotensin II signaling through AT1 and AT2 receptors.
Experimental Workflow: Optimizing Biotin-Ahx-Angiotensin II Concentration
This workflow outlines the steps for determining the optimal concentration of Biotin-Ahx-Angiotensin II for a binding assay.
Caption: Workflow for optimizing Biotin-Ahx-Angiotensin II concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bioclone.net [bioclone.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. youtube.com [youtube.com]
- 5. Flow Cytometric Quantification of Peripheral Blood Cell β-Adrenergic Receptor Density and Urinary Endothelial Cell-Derived Microparticles in Pulmonary Arterial Hypertension | PLOS One [journals.plos.org]
- 6. Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage of Biotin-Ahx-Angiotensin II solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Biotin-Ahx-Angiotensin II solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for powdered Biotin-Ahx-Angiotensin II?
A1: Lyophilized Biotin-Ahx-Angiotensin II is stable for extended periods when stored under desiccated and dark conditions. For optimal stability, it is recommended to store the powder at -20°C or -80°C.[1][2][3]
Q2: How should I prepare a stock solution of Biotin-Ahx-Angiotensin II?
A2: Biotin-Ahx-Angiotensin II is soluble in dimethyl sulfoxide (DMSO).[1][2] To prepare a stock solution, reconstitute the peptide in high-quality, anhydrous DMSO. For applications where DMSO may interfere, further dilution into an appropriate aqueous buffer is recommended.
Q3: What are the recommended storage conditions for Biotin-Ahx-Angiotensin II stock solutions?
A3: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][4] Stock solutions in DMSO are generally stable for several months at -20°C.[1]
Q4: How stable is Biotin-Ahx-Angiotensin II in aqueous solutions?
A4: The stability of Biotin-Ahx-Angiotensin II in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of proteases. Angiotensin II itself can be degraded by various peptidases.[5][6][7][8][9] It is recommended to prepare aqueous working solutions fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 4°C for no more than a few hours. For longer-term storage of aqueous solutions, freezing at -20°C or -80°C is necessary, although freeze-thaw cycles should be minimized.[10][11] A study on unmodified Angiotensin II in 0.9% sodium chloride showed that it maintained over 90% of its initial concentration for up to 5 days when stored under refrigeration (5 ± 3°C).[12]
Data Summary Tables
Table 1: Recommended Storage Conditions for Biotin-Ahx-Angiotensin II
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Lyophilized Powder | -20°C | Up to 1 year | Store desiccated and protected from light. |
| -80°C | Up to 2 years | Store desiccated and protected from light.[2][3] | |
| DMSO Stock Solution | -20°C | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. | |
| Aqueous Working Solution | 4°C | A few hours | Prepare fresh for each experiment if possible. |
| -20°C / -80°C | Short-term | Avoid repeated freeze-thaw cycles. |
Table 2: Solubility of Biotin-Ahx-Angiotensin II
| Solvent | Concentration | Notes |
| DMSO | ≥ 2.5 mg/mL[1] | Sonication may be required to aid dissolution.[1] |
| 10% DMSO in 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | Suitable for in vivo experiments. Prepare fresh.[1] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | Alternative for in vivo applications. Prepare fresh.[1] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL[1] | Alternative for in vivo applications. Prepare fresh.[1] |
Experimental Protocols
Detailed Protocol for a Cell-Based Binding Assay
This protocol outlines a general procedure for a competitive binding assay using Biotin-Ahx-Angiotensin II with cells expressing the Angiotensin II receptor.
Materials:
-
Cells expressing Angiotensin II receptors (e.g., AT1 or AT2)
-
Biotin-Ahx-Angiotensin II
-
Unlabeled Angiotensin II (for competition)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Streptavidin-conjugated detection molecule (e.g., Streptavidin-HRP, Streptavidin-Phycoerythrin)
-
Wash Buffer (e.g., cold PBS)
-
96-well microplate (white or clear, depending on the detection method)
-
Plate reader
Procedure:
-
Cell Preparation:
-
Culture cells expressing the Angiotensin II receptor to an appropriate density.
-
Harvest cells and wash them with cold PBS.
-
Resuspend cells in Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Add a fixed number of cells to each well of the 96-well plate.
-
For total binding wells, add a known concentration of Biotin-Ahx-Angiotensin II.
-
For non-specific binding wells, add the same concentration of Biotin-Ahx-Angiotensin II along with a high concentration of unlabeled Angiotensin II (e.g., 100 to 1000-fold excess).
-
For competitive binding wells, add a fixed concentration of Biotin-Ahx-Angiotensin II and varying concentrations of the unlabeled Angiotensin II.
-
-
Incubation:
-
Incubate the plate at 4°C or room temperature for a predetermined time to reach binding equilibrium.
-
-
Washing:
-
Wash the cells multiple times with cold Wash Buffer to remove unbound ligand. Centrifuge the plate at a low speed between washes and carefully aspirate the supernatant.
-
-
Detection:
-
Add the streptavidin-conjugated detection molecule to each well and incubate as recommended by the manufacturer.
-
Wash the cells again with cold Wash Buffer to remove the unbound detection reagent.
-
-
Signal Measurement:
-
Add the appropriate substrate if using an enzyme-conjugated streptavidin (e.g., TMB for HRP) and measure the signal using a plate reader. For fluorescently labeled streptavidin, read the fluorescence directly.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from the total binding and competitive binding signals to obtain specific binding.
-
Plot the specific binding as a function of the unlabeled Angiotensin II concentration to determine the IC50.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Degraded Biotin-Ahx-Angiotensin II: Improper storage or multiple freeze-thaw cycles of the solution. | Prepare fresh working solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[1][4] |
| Low Receptor Expression: Insufficient number of Angiotensin II receptors on the cell surface. | Verify receptor expression levels using a validated method (e.g., Western blot, qPCR). Use a cell line with higher receptor density. | |
| Suboptimal Assay Conditions: Incubation times, temperatures, or buffer compositions may not be optimal. | Optimize incubation time and temperature to ensure binding equilibrium is reached. Test different assay buffers to find the one that yields the best signal-to-noise ratio. | |
| Inefficient Detection: The concentration of the streptavidin-conjugate may be too low, or the substrate incubation time may be too short. | Titrate the streptavidin-conjugate to determine the optimal concentration. Increase the substrate incubation time. | |
| High Background/Non-specific Binding | Binding to Plate/Beads: The biotinylated peptide or detection reagents may be binding non-specifically to the microplate wells or magnetic beads. | Block the wells/beads with a suitable blocking agent (e.g., 1-3% BSA in PBS). Include a "no cell" or "beads only" control to assess background binding.[13] |
| Hydrophobic Interactions: Peptides can be sticky and bind non-specifically to surfaces. | Include a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer to reduce non-specific binding. | |
| Endogenous Biotin: High levels of endogenous biotin in cell lysates or serum samples can interfere with the assay. | If using cell lysates, consider a pre-clearing step with streptavidin-agarose beads to remove endogenous biotin. For serum samples, be aware of potential interference from biotin supplements.[14] | |
| Poor Reproducibility | Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially small volumes. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to be added to multiple wells. |
| Inconsistent Cell Numbers: Variation in the number of cells added to each well. | Ensure a homogenous cell suspension before plating. Count cells accurately. | |
| Edge Effects: Evaporation from the outer wells of the microplate during incubation. | Avoid using the outermost wells of the plate. Fill the outer wells with PBS to maintain humidity. | |
| Incomplete Washing: Residual unbound ligand or detection reagent remaining after washing steps. | Ensure thorough and consistent washing of all wells. Increase the number of wash steps or the volume of wash buffer. |
Visualizations
Angiotensin II Signaling Pathway
Caption: Angiotensin II signaling through the AT1 receptor.
Experimental Workflow for Biotin-Ahx-Angiotensin II Binding Assay
Caption: Workflow for a competitive binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Active fragments of angiotensin II: enzymatic pathways of synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pre-hybridisation: an efficient way of suppressing endogenous biotin-binding activity inherent to biotin-streptavidin detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
proper experimental controls for Biotin-Ahx-Angiotensin II
Welcome to the technical support center for Biotin-Ahx-Angiotensin II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Biotin-Ahx-Angiotensin II and what are its primary applications?
Biotin-Ahx-Angiotensin II is a biologically active peptide.[1] It consists of the human Angiotensin II peptide linked to biotin via an aminohexanoic acid (Ahx) spacer. This biotinylated version of Angiotensin II is primarily used in receptor binding assays, receptor internalization studies, and other applications where a labeled form of the ligand is required. The biotin tag allows for detection using streptavidin-based systems.
Q2: Which receptor does Biotin-Ahx-Angiotensin II bind to and what is the expected signaling pathway?
Biotin-Ahx-Angiotensin II, like unlabeled Angiotensin II, primarily binds to the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR).[2] Upon binding, the AT1 receptor typically couples to Gq/11, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade is involved in numerous physiological responses, including vasoconstriction and cellular growth.[3][4]
Q3: What are the essential experimental controls when using Biotin-Ahx-Angiotensin II?
Proper experimental design requires several key controls:
-
Unlabeled Angiotensin II: To determine the specificity of binding, a competition experiment with excess unlabeled Angiotensin II should be performed. This will displace the binding of Biotin-Ahx-Angiotensin II to the AT1 receptor.
-
Negative Control Cells: Use cells that do not express the AT1 receptor to determine the level of non-specific binding of Biotin-Ahx-Angiotensin II to cell surfaces or other proteins.
-
Vehicle Control: A control group treated with the vehicle (the solvent used to dissolve Biotin-Ahx-Angiotensin II) should be included to account for any effects of the solvent on the cells.
-
Biotin and/or Streptavidin-conjugate alone: In assays where a streptavidin-conjugate is used for detection, a control with only the conjugate should be included to assess background signal. A control with free biotin can also be useful to ensure the observed signal is due to the biotinylated peptide and not an artifact of the detection system.
Troubleshooting Guides
Competitive Binding Assay
Problem: High non-specific binding of Biotin-Ahx-Angiotensin II.
| Possible Cause | Solution |
| Concentration of Biotin-Ahx-Angiotensin II is too high. | Perform a saturation binding experiment to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Inadequate blocking of non-specific sites. | Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. Ensure the blocking step is of sufficient duration. |
| Hydrophobic interactions with plasticware. | Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. |
| Binding to other cell surface proteins. | Use a cell line with confirmed high expression of AT1 receptors and low expression of other potential binding partners. |
Problem: Low or no specific binding signal.
| Possible Cause | Solution |
| Low AT1 receptor expression in cells. | Use a cell line known to express high levels of the AT1 receptor. Confirm receptor expression via Western blot or qPCR. |
| Degradation of Biotin-Ahx-Angiotensin II. | Ensure proper storage of the peptide at -20°C or -80°C.[1] Prepare fresh working solutions for each experiment. |
| Suboptimal assay conditions. | Optimize incubation time and temperature. Binding is often performed at 4°C to minimize internalization, but check literature for your specific cell type.[5] |
| Inefficient detection of biotin. | Use a high-quality, high-affinity streptavidin-conjugate (e.g., streptavidin-HRP, streptavidin-fluorophore). Titrate the conjugate to find the optimal concentration. |
Problem: Unlabeled Angiotensin II does not compete with Biotin-Ahx-Angiotensin II.
| Possible Cause | Solution |
| Concentration of unlabeled Angiotensin II is too low. | Use a wide range of concentrations of unlabeled Angiotensin II, typically from 100 to 1000-fold molar excess over the biotinylated peptide. |
| Degradation of unlabeled Angiotensin II. | Use fresh, high-quality unlabeled Angiotensin II. |
| Observed binding is non-specific. | Re-evaluate your non-specific binding controls. If the signal is not displaceable, it is likely not receptor-mediated. |
Receptor Internalization Assay
Problem: No internalization of the AT1 receptor is observed upon treatment with Biotin-Ahx-Angiotensin II.
| Possible Cause | Solution |
| Assay temperature is too low. | Internalization is an active process and requires physiological temperatures (37°C).[6] |
| Incubation time is too short. | Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for maximal internalization. |
| Cells are not healthy. | Ensure cells are healthy and not overly confluent, as this can affect their ability to internalize receptors. |
| The C-terminal tail of the receptor is mutated or blocked. | If using a genetically modified cell line, confirm that the regions of the AT1 receptor required for internalization are intact.[7] |
Problem: High background signal in the internalization assay.
| Possible Cause | Solution |
| Incomplete removal of cell surface-bound Biotin-Ahx-Angiotensin II. | Ensure the washing steps after incubation are thorough. For biotinylation-based assays, ensure the quenching/cleavage of surface biotin is complete.[6] |
| Non-specific uptake of the detection reagent. | Include a control where cells are not treated with Biotin-Ahx-Angiotensin II but are incubated with the detection reagent to assess its non-specific uptake. |
Downstream Signaling Assay (e.g., Calcium Mobilization)
Problem: No increase in intracellular calcium upon stimulation with Biotin-Ahx-Angiotensin II.
| Possible Cause | Solution |
| Cells are not responsive. | Use a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm that the cells can respond and that the calcium indicator dye is working correctly. |
| Receptor desensitization. | If cells have been exposed to serum or other agonists, they may have desensitized receptors. Serum-starve the cells for several hours before the experiment.[8] |
| Low receptor expression. | As with binding assays, ensure your cell line expresses sufficient levels of the AT1 receptor. |
| Calcium indicator dye loading issues. | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure that probenecid is included in the buffer if using cell lines like CHO or HeLa to prevent dye leakage.[9] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is adapted for a non-radioactive, biotin-based competitive binding assay.
-
Cell Culture: Plate cells expressing the AT1 receptor in a 96-well plate and grow to 90-100% confluency.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Preparation of Ligands:
-
Prepare a stock solution of Biotin-Ahx-Angiotensin II in a suitable solvent (e.g., DMSO).[10]
-
Prepare serial dilutions of unlabeled Angiotensin II in assay buffer.
-
-
Assay Procedure:
-
Wash the cells once with ice-cold assay buffer.
-
Add assay buffer containing a fixed concentration of Biotin-Ahx-Angiotensin II (determined from saturation binding experiments, typically in the low nM range) to each well.
-
For competition, add varying concentrations of unlabeled Angiotensin II. For total binding, add only buffer. For non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
Incubate for 60-120 minutes at 4°C with gentle agitation.[11]
-
-
Washing: Aspirate the ligand solution and wash the cells 3-4 times with ice-cold wash buffer (assay buffer, possibly with 0.05% Tween-20) to remove unbound ligand.
-
Detection:
-
Incubate the cells with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells again as in step 5.
-
Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Subtract the non-specific binding from all other readings to get specific binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled Angiotensin II to determine the IC50 value.
-
Quantitative Data Summary
The binding affinity of Angiotensin II and related peptides to the AT1 receptor can vary depending on the cell type and assay conditions. The following table provides a summary of reported affinity values.
| Ligand | Receptor | Reported Affinity (IC50 or Ki) | Reference |
| Angiotensin II | AT1 | High Affinity (low nM range) | [12] |
| Angiotensin III | AT1 | High Affinity (similar to Ang II) | [12] |
| Angiotensin IV | AT1 | Low Affinity | [12] |
| Angiotensin-(1-7) | AT1 | Minimal Binding | [12] |
Note: The affinity of Biotin-Ahx-Angiotensin II is expected to be similar to that of unlabeled Angiotensin II, but should be empirically determined.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atsbio.com [atsbio.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Not So Dry After All: DRY Mutants of the AT1A Receptor and H1 Receptor Can Induce G-Protein-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Limited AT1 Receptor Internalization Is a Novel Mechanism Underlying Sustained Vasoconstriction Induced by AT1 Receptor Autoantibody From Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of angiotensin II receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. portlandpress.com [portlandpress.com]
Technical Support Center: Biotin-Ahx-Angiotensin II Human
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Biotin-Ahx-Angiotensin II human in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a biologically active peptide. It consists of the human Angiotensin II peptide sequence (DRVYIHPF) that has been labeled with biotin via an aminohexanoic acid (Ahx) spacer.[1] This biotin tag allows for detection, purification, and immobilization of the peptide using streptavidin or avidin-based systems.
Q2: What are the common applications of this compound?
A2: This peptide is often used in a variety of research applications, including:
-
Immunoassays: such as ELISA.[1]
-
Protein interaction studies: to identify and characterize binding partners of Angiotensin II.
-
Receptor binding assays: to study the interaction with Angiotensin II receptors.
-
Cell imaging and microscopy: to visualize the localization of the peptide in cells.
Q3: What is the purpose of the "Ahx" spacer?
A3: The 6-aminohexanoic acid (Ahx) linker is a commonly used spacer arm that provides flexibility and reduces steric hindrance between the biotin molecule and the peptide. This can improve the binding of biotin to avidin or streptavidin.
Troubleshooting Guide: Solubility Issues
One of the most common challenges encountered with this compound is achieving complete dissolution. The following guide provides systematic steps to address solubility problems.
Initial Signs of Poor Solubility
-
Visible precipitate or cloudiness in the solution.
-
Inconsistent results in downstream applications.
-
Lower than expected biological activity.
Step-by-Step Troubleshooting Protocol
-
Solvent Selection: The choice of solvent is critical for successfully dissolving this peptide.
-
Primary Recommendation: Start with fresh, anhydrous Dimethyl Sulfoxide (DMSO).[2][3] Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[2]
-
Alternative for In Vivo Studies: For in vivo experiments, a multi-component solvent system is often required. A common formulation is a stepwise addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
-
Reconstitution Technique: Proper technique is essential for complete dissolution.
-
Bring to Room Temperature: Before opening, allow the vial of the lyophilized peptide to equilibrate to room temperature to prevent moisture condensation.
-
Add Solvent: Add the recommended volume of the appropriate solvent to the vial.
-
Gentle Agitation: Vortex the vial gently to mix.
-
-
Enhancing Solubility: If the peptide does not fully dissolve with gentle mixing, the following methods can be employed:
-
Storage of Stock Solutions:
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent System | Concentration | Notes |
| DMSO | 50 mg/mL (36.08 mM)[2] or 66.67 mg/mL (48.12 mM)[3] | Requires ultrasonication. Use of fresh, anhydrous DMSO is recommended.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.80 mM)[3] | A clear solution is expected. Solvents should be added sequentially.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (1.80 mM)[3] | A clear solution is expected.[3] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (1.80 mM)[3] | A clear solution is expected.[3] |
Experimental Protocols
Protocol for Reconstituting this compound in DMSO
-
Allow the vial of lyophilized this compound to reach room temperature.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., to make a 10 mM stock solution).
-
Vortex the vial gently for 1-2 minutes.
-
If the peptide is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
If solubility issues persist, warm the solution to 37°C for a short period while continuing to agitate.
-
Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Angiotensin II Signaling Pathway
This compound is expected to activate the same signaling pathways as endogenous Angiotensin II. The primary receptor for the physiological effects of Angiotensin II is the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor.[4][5]
Caption: Angiotensin II signaling via the AT1 receptor.
Upon binding of Angiotensin II to its AT1 receptor, several downstream signaling cascades are initiated.[4] This includes the activation of Gq/11 proteins, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[4] The AT1 receptor also activates other pathways, including MAP kinases and various tyrosine kinases, and stimulates the production of reactive oxygen species (ROS) through NADPH oxidase.[6][7] These signaling events culminate in diverse physiological responses.[6][7]
References
- 1. Angiotensin II, Biotin-LC - 5 mg, Conjugated - Biotins, 1385.7, Biotin, mouse, 5 mg | Labscoop [labscoop.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Technical Support Center: Preventing Biotin Interference in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and prevent biotin interference in their experiments.
Frequently Asked Questions (FAQs)
What is biotin interference?
Biotin, also known as vitamin B7, can interfere with immunoassays that utilize the strong binding affinity between biotin and streptavidin (or avidin) for signal detection.[1][2] This interference occurs when high concentrations of biotin in a sample saturate the biotin-binding sites on streptavidin-coated surfaces or reagents, leading to falsely high or low results depending on the assay format.[2][3]
What is the difference between biotin interference and biotinidase?
It is a common point of confusion, but the interference in assays is caused by biotin itself, not the enzyme biotinidase .
-
Biotin: A vitamin that can be present in high concentrations in samples, especially from patients taking high-dose supplements. This excess biotin directly interferes with the assay chemistry.[4][5]
-
Biotinidase: An enzyme in the body responsible for recycling biotin.[6][7] Biotinidase deficiency is a metabolic disorder where this recycling process is impaired, often requiring patients to take high doses of biotin supplements to compensate.[8][9] Therefore, biotinidase deficiency is a reason a patient might have high levels of biotin in their sample, which then causes biotin interference. The enzyme itself does not typically interfere with the assay.
Which assays are susceptible to biotin interference?
Any immunoassay that relies on the biotin-streptavidin interaction is at risk.[4] This includes many commercially available ELISA kits and automated immunoassay platforms. Commonly affected tests include those for:
-
Cardiac markers (e.g., Troponin)[4]
-
Reproductive hormones (e.g., FSH, LH)[12]
-
Vitamins (e.g., Vitamin D)[12]
-
Tumor markers[5]
-
Drug monitoring assays[10]
How does biotin interference affect my results?
The effect of biotin interference depends on the type of immunoassay being used:
-
Sandwich (Non-competitive) Assays: Excess biotin in the sample competes with the biotinylated detection antibody for binding to the streptavidin-coated solid phase. This prevents the formation of the "sandwich" complex, leading to a falsely low signal and result.[2][3]
-
Competitive Assays: In these assays, a labeled analyte competes with the analyte in the sample for binding to a limited number of antibody sites. If the capture antibody is biotinylated, excess biotin will block its binding to the streptavidin-coated surface. This reduces the binding of both the sample analyte and the labeled analyte, resulting in a lower signal, which is incorrectly interpreted as a falsely high concentration of the analyte.[2][3]
Troubleshooting Guide
If you suspect biotin interference is affecting your experimental results, follow this troubleshooting workflow.
Step 1: Identify Potential Interference
Biotin interference should be suspected when:
-
Results are inconsistent with the clinical picture or other experimental data.[10][11]
-
Results show unexpected or extreme values (e.g., very high or undetectable concentrations).
-
You are working with samples from subjects who may be taking high-dose biotin supplements (e.g., for hair, skin, and nail health, or for conditions like multiple sclerosis).[1][4]
Step 2: Diagnostic Workflow
A systematic approach can help confirm biotin interference.
Caption: Troubleshooting workflow for suspected biotin interference.
Step 3: Mitigation Strategies
Once biotin interference is suspected or confirmed, several strategies can be employed to mitigate its effects.
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reducing the concentration of biotin in the sample relative to the analyte. | Simple and quick to perform. | May dilute the analyte below the limit of detection of the assay. |
| Biotin Removal | Pre-treating the sample to remove excess biotin before analysis. | Effective at removing high concentrations of biotin. | Adds extra steps and time to the experimental protocol.[13] |
| Alternative Assay | Using an assay platform that does not rely on the biotin-streptavidin interaction. | Completely avoids the interference issue. | May not be available for all analytes; requires access to different instrumentation.[10] |
| Delayed Sampling | For clinical samples, stopping biotin supplementation for a period before sample collection. | Non-invasive and effective. | Relies on patient compliance; not feasible in all situations.[5] |
Experimental Protocols
Protocol 1: Biotin Removal from Samples
This protocol describes a method to remove biotin from serum or plasma samples using streptavidin-coated microparticles.[12][13]
Materials:
-
Streptavidin-coated microparticles
-
Microcentrifuge tubes
-
Sample (serum or plasma)
-
Microcentrifuge
Procedure:
-
Add an appropriate volume of streptavidin-coated microparticles to a microcentrifuge tube (typically 10% of the sample volume).[13]
-
Add the sample to the tube.
-
Incubate the mixture for 1 hour at room temperature with periodic mixing.
-
Centrifuge the tube to pellet the microparticles.
-
Carefully collect the supernatant, which now has a reduced biotin concentration.
-
Use the treated supernatant in your immunoassay.
Protocol 2: Blocking Endogenous Biotin in Tissue Samples
For applications like immunohistochemistry (IHC), endogenous biotin in tissues can cause background staining. This protocol blocks that endogenous biotin.[14][15]
Materials:
-
Streptavidin solution (0.1 mg/mL in a suitable wash buffer)
-
Biotin solution (0.5 mg/mL in wash buffer)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Tissue sections on slides
Procedure:
-
After preparing and blocking the tissue section with a standard protein blocker, cover the sample with the streptavidin solution.
-
Incubate for 15 minutes at room temperature. This step binds to the endogenous biotin in the tissue.
-
Wash the slide three times with wash buffer.
-
Cover the sample with the biotin solution.
-
Incubate for 30-60 minutes at room temperature. This step blocks the remaining open binding sites on the streptavidin added in step 2.
-
Wash the slide three times with wash buffer.
-
Proceed with your standard IHC protocol by adding your biotinylated primary or secondary antibody.
Data on Biotin Interference Thresholds
The concentration of biotin that causes significant interference varies widely depending on the specific assay and manufacturer.
| Assay Platform/Analyte | Biotin Concentration Causing Interference | Reference |
| Various Immunoassays | > 5 mg/day supplementation | [4] |
| Roche Diagnostics Assays | 31.7 to 1160 µg/L | [12] |
| General Immunoassays | Thresholds can range from 2.5 to 10,000 ng/mL | [16][17] |
| Assays for Cardiac and Thyroid markers | > 20 ng/mL | [10] |
Note: These values are illustrative. It is crucial to consult the manufacturer's instructions for the specific assay you are using to understand its susceptibility to biotin interference.
Signaling Pathway and Assay Mechanism Diagrams
Mechanism of Biotin Interference in a Sandwich Immunoassay
Caption: Biotin interference in a sandwich immunoassay.
Biotin Recycling Pathway and Source of Interference
Caption: The biotin cycle and the origin of experimental interference.
References
- 1. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. stjames.ie [stjames.ie]
- 5. Biotin interference in immunoassays based on biotin-strept(avidin) chemistry: An emerging threat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotinidase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Story of Biotinidase Deficiency and Its Introduction into Newborn Screening: The Role of Serendipity [mdpi.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. High-dose biotin therapy leading to false biochemical endocrine profiles: validation of a simple method to overcome biotin interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Methods to Block Endogenous Detection | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. cyprusjmedsci.com [cyprusjmedsci.com]
- 17. cyprusjmedsci.com [cyprusjmedsci.com]
Technical Support Center: Quenching Unbound Biotin-Ahx-Angiotensin II in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-Ahx-Angiotensin II. Our goal is to help you overcome common challenges in your assays and ensure reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background in my assay when using Biotin-Ahx-Angiotensin II?
High background is a common issue and can often be attributed to insufficient blocking of non-specific binding sites or the presence of endogenous biotin in your samples.[1][2] Unbound Biotin-Ahx-Angiotensin II can also adhere to the assay plate or other surfaces, contributing to elevated background signals.
Q2: How can I effectively quench, block, or remove unbound Biotin-Ahx-Angiotensin II?
To address unbound Biotin-Ahx-Angiotensin II, thorough washing steps are crucial after the incubation period with the biotinylated peptide. Additionally, incorporating a blocking step with a suitable blocking buffer is essential to prevent non-specific binding.[3][4] For assays with significant endogenous biotin, a pre-treatment step to block these sites is recommended.[5][6]
Q3: What are the optimal storage and handling conditions for Biotin-Ahx-Angiotensin II?
For long-term storage, Biotin-Ahx-Angiotensin II powder should be stored at -80°C for up to two years or at -20°C for up to one year, sealed and protected from moisture.[7][8] Once reconstituted in a solvent like DMSO, the stock solution is stable for up to 6 months at -80°C or 1 month at -20°C.[7][8] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[7]
Q4: What are some common components of a blocking buffer for assays using biotinylated peptides?
A typical blocking buffer consists of a protein-based agent like Bovine Serum Albumin (BSA) or non-fat dry milk in a buffered saline solution such as Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS), often with a non-ionic detergent like Tween-20.[3][4] However, be aware that some blocking agents, like non-fat dry milk and fish gelatin, can contain endogenous biotin and should be avoided in biotin-streptavidin detection systems.[4][9]
Q5: Can the biotinylation of Angiotensin II affect its biological activity?
While biotinylation is a common labeling technique, extensive modification can potentially alter the peptide's conformation and reduce its binding affinity for its receptor.[10] It is important to use a well-characterized biotinylated peptide and, if possible, validate its binding characteristics in your specific assay system.
Troubleshooting Guides
High background, weak or no signal, and poor replicate data are common issues encountered in assays involving Biotin-Ahx-Angiotensin II. The following tables provide a structured approach to troubleshooting these problems.
High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA). Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[2] |
| Endogenous Biotin | Pre-treat samples with an avidin/biotin blocking kit to saturate endogenous biotin before adding Biotin-Ahx-Angiotensin II.[1][5][6] |
| Excess Biotin-Ahx-Angiotensin II | Optimize the concentration of Biotin-Ahx-Angiotensin II by performing a titration experiment to find the lowest concentration that gives a robust signal. |
| Inadequate Washing | Increase the number and vigor of wash steps after incubating with Biotin-Ahx-Angiotensin II and subsequent detection reagents. Ensure complete removal of solutions between steps.[6] |
| Non-specific Binding of Detection Reagents | Use high-quality, cross-adsorbed secondary reagents if applicable. Titrate the concentration of streptavidin-enzyme conjugate to the optimal level. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure that blocking buffers do not contain endogenous biotin (e.g., avoid non-fat dry milk).[4][9] |
Weak or No Signal
| Possible Cause | Recommended Solution |
| Insufficient Biotin-Ahx-Angiotensin II | Increase the concentration of the biotinylated peptide. Verify the integrity and activity of your Biotin-Ahx-Angiotensin II stock. |
| Suboptimal Incubation Time or Temperature | Optimize the incubation time and temperature for the binding of Biotin-Ahx-Angiotensin II to its target. |
| Inactive Detection Reagents | Use fresh enzyme conjugates and substrates. Ensure proper storage and handling of all detection reagents. |
| Incorrect Buffer Composition | Ensure the pH and ionic strength of your assay buffers are optimal for the binding interaction. |
| Degradation of Biotin-Ahx-Angiotensin II | Prepare fresh dilutions of the peptide for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7] |
| Over-blocking | While essential, excessive blocking can sometimes mask the target. Try reducing the concentration or incubation time of the blocking buffer. |
Experimental Protocols
Protocol 1: Competitive Enzyme Immunoassay (EIA) for Angiotensin II
This protocol is adapted from a standard competitive EIA format and can be used to quantify unlabeled Angiotensin II in a sample.
Materials:
-
Microtiter plate pre-coated with anti-Angiotensin II antibody
-
Biotin-Ahx-Angiotensin II
-
Unlabeled Angiotensin II standard
-
Samples containing Angiotensin II
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Prepare Standards and Samples:
-
Create a serial dilution of the unlabeled Angiotensin II standard in Assay Diluent.
-
Dilute samples as needed in Assay Diluent.
-
-
Competitive Binding:
-
Add a fixed concentration of Biotin-Ahx-Angiotensin II to all standard and sample wells.
-
Immediately add the standards and samples to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.
-
-
Detection:
-
Add Streptavidin-HRP conjugate diluted in Assay Diluent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 3.
-
-
Signal Development:
-
Add TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
-
Stop Reaction:
-
Add Stop Solution to each well.
-
-
Read Absorbance:
-
Measure the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of unlabeled Angiotensin II in the sample.
-
Protocol 2: Blocking Endogenous Biotin
This protocol is a general procedure for blocking endogenous biotin in samples before performing a biotin-streptavidin-based assay.[5]
Materials:
-
Avidin solution (e.g., 0.1 mg/mL in PBS)
-
Biotin solution (e.g., 0.01 mg/mL in PBS)
-
Wash Buffer (e.g., PBS)
Procedure:
-
Avidin Incubation:
-
After initial sample preparation and blocking of non-specific protein binding, incubate the sample with the avidin solution for 15-30 minutes at room temperature. This will saturate any endogenous biotin.
-
-
Washing:
-
Wash the sample thoroughly (3 times) with Wash Buffer to remove unbound avidin.
-
-
Biotin Incubation:
-
Incubate the sample with the biotin solution for 15-30 minutes at room temperature. This will block any remaining biotin-binding sites on the avidin molecules added in the previous step.
-
-
Washing:
-
Wash the sample thoroughly (3 times) with Wash Buffer to remove unbound biotin.
-
-
Proceed with Assay:
-
The sample is now ready for the addition of Biotin-Ahx-Angiotensin II.
-
Visual Guides
References
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. High background in immunohistochemistry | Abcam [abcam.com]
- 3. licorbio.com [licorbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. alab.com.pl [alab.com.pl]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Biotin-Ahx-Angiotensin II Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Biotin-Ahx-Angiotensin II in binding assays, with a specific focus on the effects of sample fixation.
Frequently Asked Questions (FAQs)
Q1: How does formaldehyde fixation affect the binding of Biotin-Ahx-Angiotensin II to its receptor?
A1: Formaldehyde fixation creates chemical cross-links between proteins, which can alter the three-dimensional structure of both the Angiotensin II receptor and the surrounding cellular components.[1] This cross-linking can have several effects:
-
Masking of the binding site: The structural changes can physically block or alter the conformation of the binding pocket on the Angiotensin II receptor, preventing Biotin-Ahx-Angiotensin II from docking effectively.
-
Reduced accessibility: The dense protein network created by fixation may limit the diffusion and access of the biotinylated peptide to the receptor.
-
Altered receptor conformation: Fixation can lock the receptor in a conformation that has a lower affinity for Angiotensin II.
While mild fixation may preserve tissue morphology with minimal impact on some receptor-ligand interactions, it is crucial to optimize fixation protocols for your specific application.[2]
Q2: Can I use Biotin-Ahx-Angiotensin II on paraffin-embedded tissues?
A2: Yes, but it often requires an antigen retrieval step to reverse some of the effects of formaldehyde fixation. Antigen retrieval methods, which typically involve heat and specific buffers, can help to unmask the Angiotensin II receptor binding site.[3] The success of this will depend on the specific tissue, fixation time, and the antigen retrieval protocol used. It is advisable to first validate the binding on unfixed or lightly fixed frozen sections.
Q3: What is the expected signaling pathway upon Angiotensin II binding?
A3: Angiotensin II primarily signals through two G protein-coupled receptors (GPCRs): AT1 and AT2.[4] The AT1 receptor is responsible for most of the classical effects of Angiotensin II, such as vasoconstriction and aldosterone release.[5][6][7] The signaling cascade is complex and involves multiple pathways, including G protein activation, generation of second messengers, and transactivation of receptor tyrosine kinases.[5][8]
Q4: Are there alternatives to formaldehyde fixation for preserving tissue morphology?
A4: Yes, other fixatives like paraformaldehyde (a polymer of formaldehyde) can be used, sometimes in milder concentrations, which may better preserve receptor integrity.[2] Acetone or methanol fixation at cold temperatures can also be an option, as they precipitate proteins rather than cross-linking them. However, these organic solvents can impact lipid membranes and may not be suitable for all applications. The choice of fixative should be empirically determined for your specific experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or very low binding signal in fixed tissues. | Receptor masking due to over-fixation. | Reduce the fixation time or the concentration of the fixative. Consider using an antigen retrieval protocol before the binding assay.[1] |
| Inappropriate fixation method. | Test alternative fixatives such as cold methanol or acetone. | |
| Degradation of the peptide. | Ensure proper storage of Biotin-Ahx-Angiotensin II at -20°C or -80°C and avoid repeated freeze-thaw cycles.[9] | |
| High background signal. | Non-specific binding of the biotinylated peptide. | Increase the number of wash steps after incubation with the peptide. Include a blocking step with a protein solution like bovine serum albumin (BSA) before adding the peptide. |
| Endogenous biotin in the tissue. | If using a streptavidin-based detection system, block for endogenous biotin using an avidin/biotin blocking kit.[10] | |
| Hydrophobic interactions. | Add a non-ionic detergent like Tween-20 (0.05%) to your wash buffers. | |
| Inconsistent results between experiments. | Variability in fixation protocol. | Standardize the fixation time, temperature, and fixative concentration for all samples. |
| Batch-to-batch variation of the biotinylated peptide. | If possible, use the same batch of Biotin-Ahx-Angiotensin II for a set of comparative experiments.[11] | |
| Inconsistent sample preparation. | Ensure consistent tissue processing, section thickness, and handling for all samples. |
Experimental Protocols
Protocol 1: Binding Assay on Fixed and Unfixed Cryosections
This protocol allows for a direct comparison of Biotin-Ahx-Angiotensin II binding to fixed and unfixed tissues.
-
Tissue Preparation:
-
Prepare fresh frozen tissue sections (e.g., 10 µm thick) on slides.
-
For the "fixed" group, immerse slides in 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
For the "unfixed" group, proceed directly to the blocking step after a brief air dry.
-
-
Washing: Wash the fixed slides 3 times for 5 minutes each in PBS.
-
Blocking: Block all slides (fixed and unfixed) with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific binding.
-
Binding:
-
Incubate slides with the desired concentration of Biotin-Ahx-Angiotensin II (e.g., 1-10 nM) in blocking buffer for 2 hours at room temperature.
-
Include a "control" slide for each group incubated with an excess of unlabeled Angiotensin II to determine non-specific binding.
-
-
Washing: Wash slides 3 times for 10 minutes each in PBS with 0.05% Tween-20.
-
Detection:
-
Incubate slides with fluorescently labeled streptavidin (e.g., Streptavidin-FITC) diluted in PBS for 1 hour at room temperature, protected from light.
-
Wash slides 3 times for 5 minutes each in PBS.
-
-
Mounting and Visualization: Mount coverslips with an appropriate mounting medium and visualize using a fluorescence microscope.
Quantitative Data Summary
Since the effect of fixation can be highly variable, it is crucial to quantify the binding signal. The following table provides a template for summarizing your findings.
| Condition | Fixation Status | Mean Fluorescence Intensity (MFI) | Standard Deviation | Signal-to-Noise Ratio (MFI with peptide / MFI of non-specific binding) |
| Experimental | Unfixed | Enter your data here | Enter your data here | Enter your data here |
| Experimental | Fixed | Enter your data here | Enter your data here | Enter your data here |
| Control (Non-specific) | Unfixed | Enter your data here | Enter your data here | N/A |
| Control (Non-specific) | Fixed | Enter your data here | Enter your data here | N/A |
Visualizations
Signaling Pathways
Caption: Angiotensin II signaling via the AT1 receptor.
Experimental Workflow
Caption: Workflow for comparing binding on fixed vs. unfixed tissue.
Troubleshooting Logic
Caption: Logic for troubleshooting low signal in fixed samples.
References
- 1. qedbio.com [qedbio.com]
- 2. Effects of paraformaldehyde fixation on nicotinic acetylcholine receptor binding in adult and developing rat brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 5. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. ahajournals.org [ahajournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Binding Specificity of Biotin-Ahx-Angiotensin II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Biotin-Ahx-Angiotensin II to other common Angiotensin II receptor ligands, offering supporting experimental data and detailed protocols to validate its binding specificity. Biotin-Ahx-Angiotensin II is a biologically active peptide designed for affinity-based applications, and confirming its specific interaction with Angiotensin II receptors (AT1 and AT2) is critical for the accurate interpretation of experimental results.
Data Presentation: Quantitative Comparison of Ligand Binding Affinity
The binding affinity of various Angiotensin II analogs to the AT1 and AT2 receptors is a key indicator of their specificity and potency. The following table summarizes the reported binding affinities (Ki) for unlabeled Angiotensin II and provides a qualitative assessment for Biotin-Ahx-Angiotensin II based on available literature. For comparison, other commonly used labeled analogs are also included.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Notes |
| Angiotensin II (unlabeled) | AT1 | 13.4 nM | High affinity for both receptors. |
| AT2 | 0.9 nM | Exhibits slight preferential affinity for AT2.[1][2] | |
| Biotin-Ahx-Angiotensin II | AT1 & AT2 | "Almost unchanged" vs. Angiotensin II | N-terminal biotinylation with an Ahx spacer has been shown to preserve high affinity.[3] |
| [125I][Sar1,Ile8]Angiotensin II | AT1 | High Affinity (pM to low nM range) | Commonly used radioligand for competitive binding assays.[4][5] |
| Fluorescently Labeled Angiotensin II (e.g., FAM-Angiotensin II) | AT1 & AT2 | Varies by fluorophore and linker | Can be used as a non-radioactive alternative, but affinity must be empirically determined.[6] |
Experimental Protocols
To validate the binding specificity of Biotin-Ahx-Angiotensin II, a combination of binding and functional assays should be performed. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay directly measures the ability of Biotin-Ahx-Angiotensin II to compete with a radiolabeled ligand for binding to Angiotensin II receptors.
Objective: To determine the binding affinity (Ki) of Biotin-Ahx-Angiotensin II for AT1 and AT2 receptors.
Materials:
-
Cell membranes prepared from cells expressing either AT1 or AT2 receptors (e.g., HEK-293, CHO cells).
-
Radioligand: [125I][Sar1,Ile8]Angiotensin II.
-
Biotin-Ahx-Angiotensin II.
-
Unlabeled Angiotensin II (for positive control).
-
AT1-selective antagonist (e.g., Losartan).[5]
-
AT2-selective antagonist (e.g., PD123319).[5]
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add increasing concentrations of Biotin-Ahx-Angiotensin II to wells containing cell membranes expressing either AT1 or AT2 receptors.
-
Add a fixed concentration of [125I][Sar1,Ile8]Angiotensin II to all wells.
-
For determination of non-specific binding, add a high concentration of unlabeled Angiotensin II to a set of control wells.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of Biotin-Ahx-Angiotensin II to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Streptavidin Pull-Down Assay
This assay confirms the interaction of Biotin-Ahx-Angiotensin II with its receptor by affinity capture.
Objective: To qualitatively demonstrate the binding of Biotin-Ahx-Angiotensin II to Angiotensin II receptors.
Materials:
-
Cell lysate from cells overexpressing AT1 or AT2 receptors.
-
Biotin-Ahx-Angiotensin II.
-
Streptavidin-coated magnetic beads.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
-
Antibody against the AT1 or AT2 receptor for Western blotting.
Procedure:
-
Incubate the cell lysate with Biotin-Ahx-Angiotensin II for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C to capture the biotinylated peptide-receptor complex.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by adding elution buffer and heating.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the Angiotensin II receptor subtype. A band corresponding to the receptor will confirm the interaction.
Functional Assays: Calcium Mobilization and ERK Phosphorylation
These cell-based assays confirm that Biotin-Ahx-Angiotensin II is not only binding to the receptor but also acting as an agonist by initiating downstream signaling.
a) Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following receptor activation by Biotin-Ahx-Angiotensin II.
Materials:
-
Live cells expressing AT1 receptors (e.g., HEK293-AT1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Biotin-Ahx-Angiotensin II.
-
Angiotensin II (positive control).
-
AT1 antagonist (e.g., Losartan) for specificity control.
-
HBSS or other suitable buffer.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Add varying concentrations of Biotin-Ahx-Angiotensin II to the wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
An increase in fluorescence indicates a rise in intracellular calcium, demonstrating receptor activation.
-
To confirm specificity, pre-incubate cells with an AT1 antagonist before adding Biotin-Ahx-Angiotensin II; this should block the calcium response.
b) ERK Phosphorylation Assay
Objective: To detect the phosphorylation of ERK1/2, a downstream event in the Angiotensin II signaling cascade.
Materials:
-
Cells expressing AT1 receptors.
-
Biotin-Ahx-Angiotensin II.
-
Angiotensin II (positive control).
-
AT1 antagonist (e.g., Losartan).
-
Cell lysis buffer.
-
Antibodies for Western blotting: anti-phospho-ERK1/2 and anti-total-ERK1/2.
Procedure:
-
Starve the cells of serum for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with different concentrations of Biotin-Ahx-Angiotensin II for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using an antibody that specifically detects the phosphorylated form of ERK1/2.
-
Normalize the signal to the total amount of ERK1/2 protein using an antibody that recognizes both phosphorylated and non-phosphorylated forms.
-
An increase in the phospho-ERK/total-ERK ratio indicates receptor activation.
Mandatory Visualizations
Angiotensin II Signaling Pathway
Caption: Angiotensin II signaling pathway via the AT1 receptor.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship for Specificity Validation
Caption: Logical framework for validating binding specificity.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Angiotensin II type 1 and type 2 receptors bind angiotensin II through different types of epitope recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biotin-Ahx-Angiotensin II Versus Unlabeled Angiotensin II in Receptor Binding Assays
For researchers in pharmacology, cardiovascular biology, and drug discovery, understanding the binding characteristics of labeled versus unlabeled ligands is critical for assay development and data interpretation. This guide provides a detailed comparison of Biotin-Ahx-Angiotensin II and its unlabeled counterpart, Angiotensin II, in the context of binding to the Angiotensin II Type 1 Receptor (AT1R).
Angiotensin II is a key octapeptide hormone in the renin-angiotensin system, exerting its effects primarily through the AT1R, a G protein-coupled receptor (GPCR). The biotinylation of Angiotensin II, with an aminohexanoic acid (Ahx) spacer, provides a valuable tool for a variety of detection methods in binding assays. A crucial question for researchers is whether this modification alters the ligand's binding affinity and biological activity compared to the native peptide.
Performance in Binding Assays: A Qualitative and Quantitative Overview
The addition of a Biotin-Ahx tag to the N-terminus of Angiotensin II has been shown to have minimal impact on its binding affinity to the AT1 receptor. Studies have indicated that Biotin-Ahx-Angiotensin II (Bio-Ahx-AII) exhibits "almost unchanged affinities for hepatic AII receptors as compared with AII" and functions as an agonist. This suggests that the biotinylated form retains its biological activity and can effectively be used as a tracer or for affinity-based applications without significant loss of binding potency.
Table 1: Reported Binding Affinities of Unlabeled Angiotensin II to the AT1 Receptor
| Parameter | Value (nM) | Cell/Tissue Type | Reference |
| IC50 | ~1.5 | Guinea pig liver membranes | [1] |
| Kd | 0.42 ± 0.09 | Human left ventricle homogenates | |
| IC50 | ~20 | AT1 receptors | [1] |
Note: The binding affinity of Biotin-Ahx-Angiotensin II is reported to be nearly identical to that of unlabeled Angiotensin II.
Angiotensin II (AT1R) Signaling Pathway
Angiotensin II binding to the AT1 receptor initiates a cascade of intracellular signaling events that are central to its physiological and pathological effects. The primary signaling pathway involves the activation of Gq/11 proteins, leading to downstream cellular responses.
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Experimental Protocols
A common method to determine the binding affinity of a ligand is through a competitive radioligand binding assay. Below is a detailed protocol that can be adapted for comparing Biotin-Ahx-Angiotensin II and unlabeled Angiotensin II.
Competitive Radioligand Binding Assay Protocol
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from cells stably expressing the human AT1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-[Sar1,Ile8]Angiotensin II.
-
Competitors: Unlabeled Angiotensin II and Biotin-Ahx-Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 (ice-cold).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well plates.
2. Membrane Preparation:
-
Culture cells expressing the AT1 receptor to confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store the membrane aliquots at -80°C until use.
3. Assay Procedure:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM), 25 µL of radioligand.
-
Competition: 25 µL of varying concentrations of the competitor (unlabeled Angiotensin II or Biotin-Ahx-Angiotensin II), 25 µL of radioligand.
-
-
Add 50 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the general workflow of a competitive binding assay to determine the binding affinity of a test compound.
Caption: Workflow for a Competitive Binding Assay.
Conclusion
References
A Comparative Guide to Biotin-Ahx-Angiotensin II Binding in Different Cell Lines
For researchers, scientists, and drug development professionals, understanding the binding characteristics of ligands to their receptors in various cellular contexts is crucial. This guide provides a comparative overview of Biotin-Ahx-Angiotensin II binding, focusing on cell lines commonly used in cardiovascular and receptor research.
Quantitative Binding Data Overview
The following table summarizes the typical Angiotensin II receptor expression profiles and reported binding affinities for Angiotensin II or its radiolabeled analogs in Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), and Vascular Smooth Muscle Cells (VSMCs). This data serves as a valuable reference for planning and interpreting experiments with Biotin-Ahx-Angiotensin II.
| Cell Line | Receptor Subtype(s) Expressed | Ligand | K_d (Dissociation Constant) | B_max (Maximum Binding Capacity) | Reference |
| CHO-K1 | Stably transfected with AT1A receptor | [¹²⁵I] Angiotensin II | 1.9 nM | 3.4 pmol/mg protein | [1] |
| HEK293 | Low to absent endogenous AT1/AT2. Used for recombinant receptor expression. | Angiotensin II | Not typically measured on wild-type cells. | Not typically measured on wild-type cells. | [2] |
| Rat Vascular Smooth Muscle Cells | Primarily AT1 | Angiotensin II | Not specified | Not specified, but expression is significant and can be upregulated.[3] | [3] |
Note: The binding affinity of Biotin-Ahx-Angiotensin II is expected to be in a similar nanomolar range to that of Angiotensin II.
Experimental Protocols
A competitive radioligand binding assay is a standard method to determine the affinity of an unlabeled ligand (like Biotin-Ahx-Angiotensin II) by measuring its ability to compete off a labeled ligand from the receptor.
Representative Protocol: Competitive Radioligand Binding Assay in CHO-AT1 Cells
This protocol is adapted for CHO cells stably expressing the AT1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human AT1 receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II
-
Unlabeled Competitor: Biotin-Ahx-Angiotensin II
-
Non-specific Binding Control: Unlabeled Angiotensin II (1 µM)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture CHO-AT1 cells to ~80-90% confluency.
-
Cell Harvesting and Membrane Preparation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into a homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of membrane suspension (containing 10-20 µg of protein), 50 µL of [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (at a final concentration near its K_d), and 50 µL of Binding Buffer.
-
Non-specific Binding: Add 50 µL of membrane suspension, 50 µL of [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II, and 50 µL of 1 µM unlabeled Angiotensin II.
-
Competitive Binding: Add 50 µL of membrane suspension, 50 µL of [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II, and 50 µL of varying concentrations of Biotin-Ahx-Angiotensin II (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (Biotin-Ahx-Angiotensin II).
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the K_i (inhibition constant) for Biotin-Ahx-Angiotensin II using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Angiotensin II Signaling Pathway (AT1 Receptor)
Caption: Simplified Angiotensin II signaling via the AT1 receptor.
References
- 1. Stable expression of a functional rat angiotensin II (AT1A) receptor in CHO-K1 cells: rapid desensitization by angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Upregulation of vascular angiotensin II receptor gene expression by low-density lipoprotein in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Scatchard Analysis: Featuring Biotin-Ahx-Angiotensin II
For researchers, scientists, and professionals in drug development, understanding receptor-ligand interactions is fundamental. This guide provides a comprehensive comparison of Scatchard analysis, a classic method for determining receptor affinity and density, with a focus on the use of Biotin-Ahx-Angiotensin II, against alternative modern techniques. We will delve into the experimental protocols, present comparative data, and visualize complex processes to facilitate a deeper understanding.
Understanding Ligand Binding: Scatchard Analysis vs. Modern Alternatives
Scatchard analysis has traditionally been a cornerstone of receptor pharmacology, allowing for the determination of the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1][2] The method involves a linear transformation of saturation binding data, plotting the ratio of bound to free radioligand against the bound ligand concentration.[2] While historically significant and still valuable for data visualization, it's important to note that non-linear regression analysis of binding data is now considered more accurate and is the current standard.[3][4]
The advent of non-radioactive assays has provided robust alternatives to traditional radioligand-based methods, addressing safety and disposal concerns associated with radioactivity. These modern techniques, such as competitive ELISA and time-resolved fluorescence resonance energy transfer (TR-FRET), offer comparable or even superior performance in determining ligand binding kinetics.[5][6][7]
Biotin-Ahx-Angiotensin II is a biotinylated derivative of Angiotensin II, a potent vasoconstrictor peptide. This modified ligand retains high affinity for the angiotensin II receptor, comparable to the native peptide, making it a valuable tool for receptor studies.[8] Its biotin tag allows for versatile detection methods, including the use of enzyme-conjugated or radiolabeled avidin or streptavidin.
Comparative Performance: Biotin-Ahx-Angiotensin II and Other Ligands
The choice of labeled ligand is critical for the success of any binding assay. Below is a summary of binding affinity data for various ligands targeting the Angiotensin II receptor, determined by different methodologies.
| Ligand/Antagonist | Method | Tissue/Cell Source | Binding Affinity (Ki/Kd) | Reference |
| Angiotensin II | Competitive ELISA | Rat liver membrane | 0.52 ± 0.22 nM (Ki) | [5][9] |
| Losartan | Competitive ELISA | Rat liver membrane | 6 ± 3 nM (Ki) | [5][9] |
| CGP-42112A | Competitive ELISA | Rat liver membrane | 0.15 ± 0.07 nM (Ki) | [5][9] |
| Saralasin | Competitive ELISA | Rat liver membrane | 0.32 ± 0.04 nM (Ki) and 2.7 ± 0.8 nM (Ki) | [5][9] |
| (125I)-SARILE | Radioligand Binding (Scatchard) | Rabbit iris/ciliary body | 0.55 ± 0.1 nM (Kd) | [10] |
| (125I)-SARILE | Radioligand Binding (Scatchard) | Human nonpigmented ciliary epithelial cells | 0.63 ± 0.1 nM (Kd) | [10] |
Experimental Protocols
Scatchard Analysis using a Biotinylated Ligand (Biotin-Ahx-Angiotensin II)
This protocol describes a saturation binding experiment using Biotin-Ahx-Angiotensin II and a secondary detection method, such as radiolabeled streptavidin.
Materials:
-
Biotin-Ahx-Angiotensin II
-
Membrane preparation expressing Angiotensin II receptors (e.g., from rat liver)[5][9]
-
Binding buffer (e.g., Tris-HCl with MgCl2 and bovine serum albumin)
-
Radiolabeled streptavidin (e.g., ¹²⁵I-streptavidin)
-
Unlabeled Angiotensin II (for determining non-specific binding)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Incubation:
-
Set up a series of tubes with increasing concentrations of Biotin-Ahx-Angiotensin II.
-
For each concentration, prepare a parallel tube containing a high concentration of unlabeled Angiotensin II (at least 100-fold higher than its Kd) to determine non-specific binding.[4]
-
Add a constant amount of the membrane preparation to each tube.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes). This should be determined empirically.[4][11]
-
-
Secondary Labeling:
-
Add a saturating concentration of radiolabeled streptavidin to each tube.
-
Incubate for an additional period to allow for the binding of streptavidin to the biotinylated ligand (e.g., 30 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound ligand.
-
-
Quantification:
-
Measure the radioactivity retained on each filter using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (from tubes with excess unlabeled Angiotensin II) from the total binding.
-
Construct a Scatchard plot by plotting Bound/Free ligand versus Bound ligand. The Bmax is the x-intercept, and the Kd is the negative reciprocal of the slope.[12][13]
-
For more accurate determination of Kd and Bmax, perform non-linear regression analysis on the saturation binding data.[3]
-
Alternative Method: Competitive ELISA
This protocol outlines a non-radioactive competitive ELISA for Angiotensin II receptor binding.[5][9]
Materials:
-
FITC-labeled Angiotensin II (FITC-Ang II)
-
Membrane preparation expressing Angiotensin II receptors
-
Unlabeled Angiotensin II and competitor compounds
-
ELISA plates
-
Coating buffer, washing buffer, and blocking buffer
-
Anti-FITC antibody conjugated to an enzyme (e.g., HRP)
-
Enzyme substrate
-
Microplate reader
Procedure:
-
Plate Coating: Coat ELISA plate wells with the membrane preparation.
-
Blocking: Block non-specific binding sites in the wells.
-
Competition: Add a fixed concentration of FITC-Ang II along with varying concentrations of unlabeled Angiotensin II or competitor compounds to the wells.
-
Incubation: Incubate to allow for competitive binding.
-
Washing: Wash the plates to remove unbound ligands.
-
Detection: Add the enzyme-conjugated anti-FITC antibody and incubate.
-
Substrate Addition: After another wash step, add the enzyme substrate and measure the resulting signal with a microplate reader.
-
Data Analysis: The signal will be inversely proportional to the amount of competitor bound. Calculate the Ki values for the competitor compounds.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for Scatchard analysis using a biotinylated ligand.
Caption: Interaction of Biotin-Ahx-Angiotensin II with its receptor and subsequent detection.
Caption: Pros and cons of different ligand binding assay methodologies.
References
- 1. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 3. biokamikazi.wordpress.com [biokamikazi.wordpress.com]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. A non-radioactive method for angiotensin II receptor binding studies using the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-radioactive binding assay for bradykinin and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. New probes for angiotensin II receptors. Synthesis, radioiodination and biological properties of biotinylated and haptenated angiotensin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Angiotensin binding sites in rabbit anterior uvea and human ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.uwec.edu [chem.uwec.edu]
- 12. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
A Comparative Guide to Competition Binding Assays with Biotin-Ahx-Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of competition binding assays utilizing Biotin-Ahx-Angiotensin II against alternative methods for studying the angiotensin II (Ang II) receptors, primarily the AT1 receptor. The objective is to offer a clear, data-supported overview to aid in the selection of the most appropriate assay for your research needs. We will delve into the performance of biotinylated Ang II, radiolabeled ligands, and fluorescent probes, supported by experimental data and detailed protocols.
Introduction to Angiotensin II Receptor Binding Assays
Angiotensin II is a key peptide hormone in the renin-angiotensin system, playing a crucial role in blood pressure regulation by acting on its G protein-coupled receptors (GPCRs), the AT1 and AT2 receptors. Consequently, these receptors are significant targets for drugs aimed at treating hypertension and other cardiovascular diseases. Competition binding assays are fundamental in the discovery and characterization of new drugs targeting these receptors. These assays measure the ability of an unlabeled test compound to compete with a labeled ligand for binding to the receptor, allowing for the determination of the test compound's binding affinity (Ki or IC50).
Traditionally, radioligand binding assays have been the gold standard. However, the logistical and safety considerations of working with radioactive materials have driven the development of non-radioactive alternatives, including those using biotinylated and fluorescently labeled ligands.
Performance Comparison of Labeled Angiotensin II Ligands
The ideal labeled ligand for a competition binding assay should exhibit high affinity and specificity for the receptor, comparable to the native ligand, to ensure that the assay accurately reflects the binding of test compounds.
Biotin-Ahx-Angiotensin II
Biotin-Ahx-Angiotensin II is a form of angiotensin II that has been modified with a biotin molecule attached via an aminohexanoic acid (Ahx) spacer. This modification allows for indirect detection through the high-affinity interaction of biotin with streptavidin, which can be conjugated to a reporter enzyme (like HRP for colorimetric or chemiluminescent detection) or a fluorescent molecule.
A key advantage of Biotin-Ahx-Angiotensin II is that it has been shown to display almost unchanged affinities for hepatic angiotensin II receptors as compared with native Angiotensin II . This indicates that the biotin-Ahx tag does not significantly interfere with the peptide's ability to bind to its receptor, a critical requirement for a reliable competition assay.
Advantages:
-
Non-radioactive: Eliminates the need for specialized licenses, handling protocols, and waste disposal associated with radioactivity.
-
High Affinity: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, providing a very sensitive detection system.
-
Versatility: The streptavidin conjugate can be easily swapped to change the detection method (e.g., colorimetric, chemiluminescent, fluorescent).
-
Stability: Biotinylated peptides are generally more stable than their radioiodinated counterparts.
Disadvantages:
-
Indirect Detection: Requires an additional incubation step with a streptavidin conjugate, which can add time and complexity to the assay.
-
Potential for Steric Hindrance: Although studies show minimal impact on affinity, the large size of the streptavidin-reporter complex could potentially influence binding kinetics in some assay formats.
Alternative Labeled Ligands: A Quantitative Comparison
| Labeled Ligand | Receptor Source | Assay Type | Key Findings (Binding Affinity) | Reference |
| [125I] [Sar1,Ile8]AngII | Rat Liver Membranes | Radioligand Competition | Kd = 0.691 nM | [1] |
| FITC-Angiotensin II | Rat Liver Membranes | Competitive ELISA | Ki for unlabeled Ang II = 0.52 ± 0.22 nM | [2] |
| Europium-labeled Ang II | CHO cells expressing AT1 | Time-Resolved Fluorescence | Comparable results to radioactive methods | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of experimental results. Below are representative protocols for competition binding assays using Biotin-Ahx-Angiotensin II, a radiolabeled ligand, and a fluorescent ligand.
Protocol 1: Competition Binding Assay using Biotin-Ahx-Angiotensin II and Streptavidin-Coated Plates
This protocol is a non-radioactive, plate-based assay that leverages the high affinity of biotin for streptavidin.
Materials:
-
Streptavidin-coated 96-well plates
-
Cell membranes or purified receptors expressing Angiotensin II receptors
-
Biotin-Ahx-Angiotensin II
-
Unlabeled Angiotensin II (for standard curve)
-
Test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., Assay Buffer with 0.05% Tween-20)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Receptor Immobilization:
-
Dilute cell membranes to a predetermined optimal concentration in Assay Buffer.
-
Add 100 µL of the membrane suspension to each well of the streptavidin-coated plate.
-
Note: This protocol assumes a biotinylated capture antibody is first used to bind the receptor, which is then captured by the streptavidin plate. A more direct method involves pre-incubating biotinylated ligand with the receptor and then capturing the complex. A simplified direct binding to the plate is also possible but may lead to higher non-specific binding.
-
-
Competition Reaction:
-
Prepare serial dilutions of the unlabeled test compound and unlabeled Angiotensin II (for the standard curve) in Assay Buffer.
-
Add 50 µL of the diluted test compound or standard to the appropriate wells.
-
Add 50 µL of a fixed, predetermined concentration of Biotin-Ahx-Angiotensin II to all wells (except for the blank).
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Aspirate the contents of the wells.
-
Wash the wells 3-5 times with 200 µL of Wash Buffer per well.
-
-
Detection:
-
Dilute the Streptavidin-HRP conjugate in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 3.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature, or until sufficient color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
The absorbance will be inversely proportional to the amount of test compound bound to the receptor.
-
Plot the absorbance against the log concentration of the unlabeled Angiotensin II to generate a standard curve.
-
Determine the IC50 values for the test compounds from their respective competition curves.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Protocol 2: Radioligand Competition Binding Assay
This protocol describes the traditional method using a radiolabeled Angiotensin II analog.
Materials:
-
[125I]-[Sar1,Ile8]Angiotensin II
-
Cell membranes expressing Angiotensin II receptors
-
Unlabeled Angiotensin II and test compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Assay Setup:
-
In reaction tubes, combine:
-
50 µL of serially diluted unlabeled test compound or standard.
-
50 µL of a fixed concentration of [125I]-[Sar1,Ile8]Angiotensin II (e.g., 50 pM).
-
100 µL of cell membrane suspension in Binding Buffer.
-
-
For total binding, omit the unlabeled compound.
-
For non-specific binding, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
-
Incubation:
-
Incubate the tubes for 60-90 minutes at room temperature.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in wash buffer using a filtration apparatus.
-
Wash the filters quickly with 3 x 4 mL of ice-cold Wash Buffer.
-
-
Counting:
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 3: Fluorescence-Based Competition Binding Assay
This protocol utilizes a fluorescently labeled Angiotensin II analog.
Materials:
-
Fluorescently labeled Angiotensin II (e.g., FITC-Ang II or a lanthanide-labeled Ang II)
-
CHO cells expressing Angiotensin II receptors
-
Unlabeled Angiotensin II and test compounds
-
Assay Buffer
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Plate CHO cells expressing the Angiotensin II receptor in black, clear-bottom 96-well plates and grow to confluence.
-
-
Competition Reaction:
-
Gently wash the cells with Assay Buffer.
-
Add 50 µL of serially diluted test compounds or standards to the wells.
-
Add 50 µL of a fixed concentration of fluorescently labeled Angiotensin II.
-
Incubate for 1-3 hours at room temperature, protected from light.
-
-
Washing:
-
Carefully aspirate the buffer and wash the cells 2-3 times with cold Assay Buffer.
-
-
Measurement:
-
Add 100 µL of Assay Buffer to each well.
-
Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths. For time-resolved fluorescence, the reader will need to support this mode.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the amount of labeled ligand bound.
-
Plot the fluorescence intensity against the log concentration of the competitor to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Visualizing the Methodologies
To further clarify the principles and workflows, the following diagrams are provided.
Caption: Principle of a competition binding assay.
Caption: Workflow for a Biotin-Ahx-Angiotensin II competition assay.
Conclusion
Biotin-Ahx-Angiotensin II presents a robust and sensitive non-radioactive alternative for competition binding assays targeting angiotensin II receptors. The key finding that its binding affinity is largely preserved compared to the native hormone validates its use in such assays. While radioligand assays remain a benchmark for sensitivity, the safety, stability, and versatility of biotin-based methods, along with comparable performance to other non-radioactive techniques, make them an excellent choice for many research and drug discovery applications. The selection of the optimal assay will ultimately depend on the specific experimental goals, available equipment, and laboratory regulations.
References
Biotin-Ahx-Angiotensin II: A Validated Functional Agonist for Angiotensin II Receptor Studies
A comprehensive guide for researchers comparing Biotin-Ahx-Angiotensin II to its unmodified counterpart, Angiotensin II, with supporting experimental data and detailed protocols for validation.
For researchers in pharmacology, cell biology, and drug discovery, the use of modified peptides is essential for a variety of applications, from receptor binding assays to cellular imaging. Biotin-Ahx-Angiotensin II, a biotinylated derivative of the potent vasoconstrictor peptide Angiotensin II, is a valuable tool for studying the renin-angiotensin system. This guide provides a detailed comparison of Biotin-Ahx-Angiotensin II with unmodified Angiotensin II, validating its role as a functional agonist.
Performance Comparison: Biotin-Ahx-Angiotensin II vs. Angiotensin II
The addition of a biotin molecule via an aminohexanoic acid (Ahx) spacer to the N-terminus of Angiotensin II raises the important question of whether this modification alters its biological activity. Seminal work and subsequent research have demonstrated that Biotin-Ahx-Angiotensin II retains the critical functional properties of the native peptide.
A key study on the synthesis and characterization of Biotin-Ahx-Angiotensin II reported that the biotinylated ligand displayed "almost unchanged affinities for hepatic AII receptors as compared with AII" and "behaved as agonists on several AII-sensitive systems".[1][2] This indicates that the biotin-Ahx moiety does not significantly hinder the peptide's ability to bind to and activate Angiotensin II receptors.
Table 1: Qualitative and Estimated Quantitative Comparison of Angiotensin II and Biotin-Ahx-Angiotensin II
| Parameter | Angiotensin II | Biotin-Ahx-Angiotensin II | Reference |
| Receptor Binding Affinity (Ki) | Nanomolar (nM) range | Reported as "almost unchanged" compared to Angiotensin II; estimated to be in the nanomolar (nM) range (~1 nM). | [1][2][3] |
| Functional Activity | Full Agonist | Confirmed as a functional agonist. | [1][2] |
Signaling Pathways and Validation Workflow
Angiotensin II binding to its primary receptor, the Angiotensin II type 1 receptor (AT1R), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. A diagram of this pathway and a typical experimental workflow for validating a modified agonist like Biotin-Ahx-Angiotensin II are presented below.
Caption: Angiotensin II Signaling Pathway.
Caption: Experimental Workflow for Agonist Validation.
Experimental Protocols
To validate the function of Biotin-Ahx-Angiotensin II as an agonist, three key experiments are typically performed: a receptor binding assay, a calcium mobilization assay, and an ERK phosphorylation assay.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of Biotin-Ahx-Angiotensin II by measuring its ability to compete with a radiolabeled Angiotensin II analog for binding to the AT1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the AT1 receptor.
-
Radiolabeled Angiotensin II (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II).
-
Unlabeled Angiotensin II (for standard curve).
-
Biotin-Ahx-Angiotensin II.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add a constant amount of cell membranes and radiolabeled Angiotensin II to each well.
-
Add increasing concentrations of either unlabeled Angiotensin II (for the standard curve) or Biotin-Ahx-Angiotensin II.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of Biotin-Ahx-Angiotensin II to stimulate the release of intracellular calcium, a key downstream event in AT1 receptor activation.
Materials:
-
Cells expressing the AT1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Angiotensin II (for positive control).
-
Biotin-Ahx-Angiotensin II.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject increasing concentrations of Angiotensin II or Biotin-Ahx-Angiotensin II into the wells and immediately begin recording the fluorescence intensity over time.
-
The peak fluorescence intensity is proportional to the amount of intracellular calcium released.
-
Plot the dose-response curve and calculate the EC50 value for each compound.
ERK Phosphorylation Assay
This assay measures the activation of the MAP kinase pathway, another important downstream signaling event following AT1 receptor activation.
Materials:
-
Cells expressing the AT1 receptor.
-
Serum-free cell culture medium.
-
Angiotensin II (for positive control).
-
Biotin-Ahx-Angiotensin II.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies: primary antibody against phosphorylated ERK1/2 (p-ERK) and a primary antibody against total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment and reagents.
Procedure:
-
Plate cells and grow to near confluence. Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Treat the cells with increasing concentrations of Angiotensin II or Biotin-Ahx-Angiotensin II for a short period (e.g., 5-10 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities and plot the dose-response curve for ERK phosphorylation to determine the EC50.
Conclusion
The available evidence strongly supports the validation of Biotin-Ahx-Angiotensin II as a functional agonist of the Angiotensin II receptor. Its ability to bind to the receptor with an affinity comparable to the native peptide and to elicit downstream signaling events, such as calcium mobilization and ERK phosphorylation, makes it a reliable tool for researchers. The biotin moiety allows for a wide range of applications, including affinity purification, immunoassays, and imaging studies, without compromising the fundamental biological activity of Angiotensin II. When using this modified peptide, it is still recommended to perform appropriate validation experiments within the specific experimental system to confirm its activity and determine its potency.
References
- 1. New probes for angiotensin II receptors. Synthesis, radioiodination and biological properties of biotinylated and haptenated angiotensin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New probes for angiotensin II receptors. Synthesis, radioiodination and biological properties of biotinylated and haptenated angiotensin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of biotinylated and photoreactive probes for angiotensin receptors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Biotin-Ahx-Angiotensin II and Radiolabeled Angiotensin II for Receptor Studies
For researchers, scientists, and drug development professionals, the choice of labeled ligand is critical for the accurate characterization of angiotensin II (Ang II) receptors. This guide provides a comparative analysis of two commonly employed probes: Biotin-Ahx-Angiotensin II and radiolabeled Angiotensin II, offering insights into their performance, supported by experimental data and detailed protocols.
This comparison focuses on the utility of these ligands in studying the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors, key players in cardiovascular regulation and various physiological processes. The primary difference between these probes lies in their detection method: Biotin-Ahx-Angiotensin II relies on the high-affinity biotin-streptavidin interaction for indirect detection, while radiolabeled Angiotensin II is detected directly through its radioactive isotope.
Performance Comparison: Binding Affinity
A critical performance metric for any labeled ligand is its binding affinity to the target receptor, as this directly impacts the reliability of experimental data. The addition of a label, whether biotin or a radioisotope, has the potential to alter the ligand's interaction with its receptor.
Experimental evidence suggests that the modification of Angiotensin II with a biotin-aminohexanoic acid (Ahx) spacer at the N-terminus results in a probe with binding characteristics comparable to the native hormone. A key study demonstrated that Biotin-Ahx-Angiotensin II displays "almost unchanged affinities for hepatic AII receptors as compared with AII"[1][2]. This indicates that the biotinylated ligand retains its ability to bind effectively to Angiotensin II receptors.
Radiolabeled Angiotensin II, most commonly utilizing Iodine-125 (¹²⁵I), has been extensively used in receptor binding studies. The specific binding affinity of these radioligands can vary depending on the specific analog and iodination site. For instance, the widely used analog [¹²⁵I][Sar¹,Ile⁸]AngII has been shown to have a high affinity for the AT1 receptor.
The following table summarizes representative binding affinity data for these ligands. It is important to note that direct side-by-side comparisons in the same study are limited, and thus the presented values are drawn from different publications but utilize similar tissue preparations.
| Ligand | Receptor Source | Binding Affinity (Kd) | Reference |
| Biotin-Ahx-Angiotensin II | Rat Liver Membranes | Comparable to native Angiotensin II | [Bonnafous et al., 1988][1][2] |
| [¹²⁵I][Sar¹,Ile⁸]Angiotensin II | Rat Liver Membranes | 516 pM | [Speth et al., 2011][3] |
Note: Lower Kd values indicate higher binding affinity. The qualitative assessment for Biotin-Ahx-Angiotensin II suggests its Kd would be in a similar nanomolar to picomolar range as native Angiotensin II and its radiolabeled analogs.
Functional Activity
Both Biotin-Ahx-Angiotensin II and radiolabeled Angiotensin II analogs have been shown to act as agonists at the Angiotensin II receptors, meaning they not only bind to the receptor but also elicit a downstream biological response[1][2]. This is a crucial consideration for studies aiming to investigate the functional consequences of receptor activation.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are representative protocols for receptor binding assays using both biotinylated and radiolabeled Angiotensin II.
Protocol 1: Competitive Radioligand Binding Assay with [¹²⁵I][Sar¹,Ile⁸]Angiotensin II
This protocol is adapted from established methods for determining the binding of ligands to Angiotensin II receptors in rat liver membrane preparations[3][4].
1. Materials:
-
Membrane Preparation: Rat liver membranes expressing AT1 receptors.
-
Radioligand: [¹²⁵I][Sar¹,Ile⁸]Angiotensin II (specific activity ~2200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Competitors: Unlabeled Angiotensin II, Biotin-Ahx-Angiotensin II, and other compounds of interest.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Gamma counter.
2. Procedure:
- Prepare dilutions: Serially dilute the unlabeled competitor ligands in assay buffer.
- Assay Setup: In a 96-well plate, add in the following order:
- 50 µL of assay buffer (for total binding) or 50 µL of unlabeled competitor at various concentrations.
- 50 µL of [¹²⁵I][Sar¹,Ile⁸]Angiotensin II (final concentration typically at or below the Kd, e.g., 0.1-1 nM).
- 100 µL of the rat liver membrane preparation (protein concentration adjusted to be in the linear binding range).
- Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the presoaked glass fiber filters using a cell harvester.
- Washing: Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
- Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). Specific binding is calculated as the difference between total binding and non-specific binding (binding in the presence of a high concentration of unlabeled Angiotensin II, e.g., 1 µM).
Protocol 2: Biotin-Ahx-Angiotensin II Binding Assay using Streptavidin-Coated Plates
This protocol outlines a non-radioactive method for assessing the binding of Biotin-Ahx-Angiotensin II.
1. Materials:
-
Streptavidin-coated 96-well plates.
-
Ligand: Biotin-Ahx-Angiotensin II.
-
Receptor Source: Solubilized membrane preparation or purified receptor containing the Angiotensin II receptor.
-
Blocking Buffer: PBS with 1% BSA.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Detection Antibody: A primary antibody against the Angiotensin II receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2N H₂SO₄.
-
Plate reader.
2. Procedure:
- Plate Preparation: Wash the streptavidin-coated wells twice with PBST.
- Ligand Immobilization: Add 100 µL of Biotin-Ahx-Angiotensin II (e.g., 1-10 µg/mL in PBS) to each well and incubate for 1-2 hours at room temperature to allow for binding to the streptavidin.
- Washing: Wash the wells three times with PBST to remove unbound ligand.
- Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.
- Washing: Wash the wells three times with PBST.
- Receptor Binding: Add 100 µL of the receptor preparation to each well and incubate for 2 hours at room temperature.
- Washing: Wash the wells three times with PBST.
- Antibody Incubation: Add 100 µL of the primary antibody diluted in blocking buffer and incubate for 1 hour. Following another wash step, add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour.
- Washing: Wash the wells five times with PBST.
- Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stop Reaction: Add 50 µL of stop solution to each well.
- Measurement: Read the absorbance at 450 nm using a plate reader.
Signaling Pathways and Experimental Workflows
To visualize the molecular events following ligand binding and the general workflow of a binding assay, the following diagrams are provided.
Caption: Angiotensin II signaling through AT1 and AT2 receptors.
Caption: General workflows for radioligand and biotin-based binding assays.
Conclusion
Both Biotin-Ahx-Angiotensin II and radiolabeled Angiotensin II are valuable tools for studying Angiotensin II receptors. The choice between them depends on the specific experimental needs, available equipment, and safety considerations.
-
Biotin-Ahx-Angiotensin II offers a non-radioactive alternative with comparable binding affinity to the native ligand. It is well-suited for a variety of applications, including receptor purification and immunoassays, and avoids the complications of handling radioactive materials.
-
Radiolabeled Angiotensin II , particularly ¹²⁵I-labeled analogs, provides a highly sensitive and direct method for quantifying receptor binding. It has been the gold standard for receptor pharmacology for many years and is ideal for detailed kinetic and equilibrium binding studies.
Researchers should carefully consider the advantages and disadvantages of each probe in the context of their experimental goals to ensure the generation of high-quality, reliable data in the study of the renin-angiotensin system.
References
- 1. New probes for angiotensin II receptors. Synthesis, radioiodination and biological properties of biotinylated and haptenated angiotensin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New probes for angiotensin II receptors. Synthesis, radioiodination and biological properties of biotinylated and haptenated angiotensin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Biotin-Ahx-Angiotensin II human
This guide provides immediate safety, handling, and disposal protocols for Biotin-Ahx-Angiotensin II human, ensuring the well-being of laboratory personnel and the integrity of research. While this substance is classified as non-hazardous, adherence to standard laboratory safety practices is essential.
Personal Protective Equipment (PPE)
Even when handling non-hazardous materials, a comprehensive PPE strategy is a cornerstone of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect from splashes.[1][2][3] |
| Hand Protection | Disposable nitrile or latex gloves | Check for tears before use. Remove gloves before leaving the lab and wash hands thoroughly.[1][2][4] |
| Body Protection | Laboratory coat | Should be fully buttoned to protect against spills.[4][5] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts are generated, a particle filter respirator may be considered.[3][6] |
Operational Plan: Step-by-Step Handling
Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
For long-term storage, keep the lyophilized powder in a dark place at -20°C or -80°C.[7]
-
For short-term storage, 4°C in a dark location is sufficient.[7]
Preparation of Solutions:
-
Before opening, allow the vial to come to room temperature to avoid condensation.
-
Don appropriate PPE (lab coat, gloves, and eye protection).
-
Prepare solutions in a designated clean area, such as a laminar flow hood, to maintain sterility.
-
Dissolve the peptide in a suitable sterile buffer, such as PBS at a pH of 5-6.[7]
-
If possible, it is recommended to use freshly prepared solutions. If storage of a solution is necessary, store at -20°C.[7]
During Use:
-
Handle the substance in a well-ventilated area.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Use designated and properly calibrated equipment for all measurements.
Disposal Plan
As this compound is a non-hazardous substance, disposal is straightforward but should be done with care to maintain a safe and clean laboratory environment.[8][9][10]
Liquid Waste:
-
Aqueous solutions of the peptide can be disposed of down the sanitary sewer with copious amounts of water.[11]
Solid Waste:
-
Uncontaminated solid waste, such as empty vials and tubes, can be disposed of in the regular trash.[10]
-
Any sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[9]
-
Contaminated labware (e.g., pipette tips) should be placed in a biohazard bag and autoclaved before disposal as regular waste.[9][11]
Spill Response:
-
Wear appropriate PPE.
-
For a solid spill, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1]
-
For a liquid spill, absorb the solution with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]
-
Clean the spill area thoroughly with a suitable disinfectant or detergent.[1]
Workflow and Safety Diagram
The following diagram illustrates the key steps for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. fishersci.com [fishersci.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. tamiu.edu [tamiu.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
